6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
Description
Structure
2D Structure
Properties
IUPAC Name |
6-anilino-1H-1,3,5-triazine-2,4-dithione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S2/c14-8-11-7(12-9(15)13-8)10-6-4-2-1-3-5-6/h1-5H,(H3,10,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZQBMZXBHDWJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=S)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160137 | |
| Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13733-91-0 | |
| Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(phenylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013733910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol. This molecule, belonging to the s-triazine class, holds significant potential for investigation in medicinal chemistry and materials science due to the diverse biological activities associated with its structural motifs. This document outlines a plausible synthetic route, detailed experimental protocols, expected characterization data, and insights into its potential biological relevance.
Introduction
The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The incorporation of a phenylamino group and two thiol substituents on the triazine ring is anticipated to confer unique physicochemical properties and biological activities. Phenylamino-s-triazine derivatives have been explored for their potential as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.[4][5] The dithiol functionality introduces potential for metal chelation and further chemical modification. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this promising compound.
Synthesis
A plausible and efficient synthetic pathway for this compound involves a sequential nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This well-established method allows for the controlled introduction of different substituents on the triazine ring.[6] The proposed two-step synthesis is outlined below.
Proposed Synthetic Pathway
The synthesis commences with the reaction of cyanuric chloride with aniline at a low temperature to achieve monosubstitution, yielding 2-chloro-4,6-bis(phenylamino)-1,3,5-triazine. This intermediate is then subjected to a second nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis, to introduce the two thiol groups.
References
- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol. Due to the limited availability of specific experimental data for this molecule, this paper also includes comparative data from the closely related analogue, 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol, to provide a broader context for its potential characteristics. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and materials science.
Introduction to this compound
This compound, also known by its CAS number 13733-91-0, is a substituted s-triazine. The 1,3,5-triazine core is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The presence of the phenylamino group and two thiol (or thione tautomers) substituents suggests its potential as a kinase inhibitor, a metal-chelating agent, or a building block for more complex bioactive molecules. The thiol groups, in particular, can play a crucial role in interactions with biological macromolecules.
Physicochemical Properties
Detailed experimental physicochemical data for this compound is not extensively reported in the public domain. However, data for the structurally similar 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol is available and presented here for comparative purposes. It is important to note that the substitution of the dibutylamino group with a phenylamino group will influence properties such as solubility, lipophilicity, and melting point.
Table 1: Physicochemical Data for this compound and a Related Analogue
| Property | This compound | 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol | Data Source |
| CAS Number | 13733-91-0 | 29529-99-5 | [2] |
| Molecular Formula | C₉H₈N₄S₂ | C₁₁H₂₀N₄S₂ | [2] |
| Molecular Weight | 236.32 g/mol | 272.44 g/mol | [3] |
| Melting Point | Not Reported | 143 °C | [2] |
| Boiling Point (Predicted) | Not Reported | 343.7 ± 25.0 °C | [3] |
| pKa (Predicted) | Not Reported | 6.06 ± 0.20 | [3] |
| Solubility | Not Reported | DMSO (Slightly), Methanol (Slightly), Pyridine (Soluble) | [2] |
Experimental Protocols
General Synthesis of 6-substituted-amino-1,3,5-triazine-2,4-dithiols
A common route for the synthesis of such compounds involves the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).
Materials:
-
Cyanuric chloride
-
Aniline
-
Sodium hydrosulfide (NaSH) or a similar sulfur nucleophile
-
A suitable solvent (e.g., acetone, tetrahydrofuran)
-
A base (e.g., sodium carbonate, triethylamine)
Procedure:
-
Monosubstitution: Cyanuric chloride is dissolved in a suitable solvent and cooled to 0-5 °C. An equimolar amount of aniline is added dropwise, often in the presence of a base to neutralize the HCl formed. The reaction is typically stirred for several hours at low temperature to yield 2,4-dichloro-6-(phenylamino)-1,3,5-triazine.
-
Disubstitution with Thiol Groups: The resulting dichloro-triazine derivative is then reacted with a sulfur nucleophile, such as sodium hydrosulfide, to replace the remaining two chlorine atoms with thiol groups. This reaction is usually carried out at an elevated temperature.
-
Work-up and Purification: The reaction mixture is worked up by filtration to remove any inorganic salts. The solvent is evaporated under reduced pressure, and the crude product is purified, typically by recrystallization from a suitable solvent.
Characterization Methods
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[7]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. The presence of this compound in an ATR-FTIR forensic library suggests that its IR spectrum is a key identifier.[8]
-
Elemental Analysis: To determine the elemental composition of the synthesized compound.[5]
Below is a generalized workflow for the synthesis and characterization process.
Potential Biological Activity and Signaling Pathways
Derivatives of phenylamino-s-triazine have been investigated for their potential as anticancer agents.[1] These compounds have been shown to interact with a variety of enzymes and protein kinases that are crucial for cancer cell proliferation and survival. Some of the key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Phosphoinositide 3-kinase (PI3K), and the mammalian Target of Rapamycin (mTOR).[1][9]
The diagram below illustrates a simplified, representative signaling pathway that is often targeted by small molecule inhibitors in cancer therapy, and where a compound like this compound might exert its effects.
Conclusion
This compound is a molecule of significant interest for medicinal chemistry and drug development, belonging to a class of compounds with proven biological activities. While specific physicochemical data for this compound remains scarce, this guide provides a framework for its synthesis, characterization, and potential biological targets based on the available literature for related analogues. Further experimental investigation is warranted to fully elucidate its properties and therapeutic potential.
References
- 1. Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol | 29529-99-5 | Benchchem [benchchem.com]
- 3. 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- | C11H20N4S2 | CID 3035346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 7. mdpi.com [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol (CAS Number 13733-91-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(phenylamino)-1,3,5-triazine-2,4-dithiol (CAS: 13733-91-0), a heterocyclic compound belonging to the s-triazine class. While specific experimental data on the biological activity and mechanism of action of this particular molecule are not extensively documented in publicly available literature, this document consolidates its known chemical and physical properties. Furthermore, it outlines a generalized, plausible synthesis protocol based on established methodologies for substituted triazines. The guide also explores the potential therapeutic applications of this class of compounds by drawing parallels with structurally related 1,3,5-triazine derivatives that have been investigated for their pharmacological properties. This document serves as a foundational resource for researchers interested in the synthesis and potential evaluation of this and similar triazine-based molecules.
Chemical and Physical Properties
This compound, also known by its synonym 2-anilino-4,6-dimercapto-1,3,5-triazine, is a solid organic compound.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13733-91-0 | [1] |
| Molecular Formula | C₉H₈N₄S₂ | [1] |
| Molecular Weight | 236.32 g/mol | [1] |
| Melting Point | 243 °C | [1] |
| Boiling Point (Predicted) | 344.4 ± 25.0 °C | [1] |
| Density (Predicted) | 1.50 ± 0.1 g/cm³ | [1] |
| Flash Point (Predicted) | 162.1 °C | [1] |
| XLogP3 | 2.26560 | [1] |
| PSA (Polar Surface Area) | 113 | [1] |
Synthesis Methodology
Proposed Experimental Protocol: A Two-Step Nucleophilic Substitution
This proposed synthesis involves a two-step process: first, the monosubstitution of cyanuric chloride with aniline, followed by the disubstitution of the remaining chlorine atoms with a sulfur nucleophile.
Step 1: Synthesis of 2-chloro-4-(phenylamino)-6-thiol-1,3,5-triazine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF). Cool the solution to 0-5 °C using an ice bath.
-
First Nucleophilic Substitution: Prepare a solution of aniline (1 equivalent) and a mild base such as sodium bicarbonate (1 equivalent) in the same solvent. Add this solution dropwise to the cyanuric chloride solution while maintaining the temperature between 0-5 °C. The reaction is typically stirred for 2-4 hours at this temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically filtered to remove any precipitated salts. The filtrate is then concentrated under reduced pressure to yield the crude monosubstituted product.
Step 2: Synthesis of this compound
-
Second Nucleophilic Substitution: The crude product from Step 1 is redissolved in a suitable solvent. A solution of a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis (at least 2 equivalents), is then added.
-
Reaction Conditions: The reaction temperature is typically elevated for the second substitution, for instance, by refluxing the mixture for several hours. The specific temperature and reaction time will depend on the chosen solvent and nucleophile.
-
Product Isolation and Purification: After the reaction is complete, the mixture is cooled, and the product may precipitate. The solid can be collected by filtration, washed with water and a suitable organic solvent to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent system.
Generalized Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of asymmetrically substituted 1,3,5-triazines.
Caption: Generalized workflow for the synthesis of this compound.
Potential Biological Activity and Therapeutic Applications (Inferred)
While there is no specific biological data available for this compound, the 1,3,5-triazine scaffold is a well-recognized pharmacophore present in numerous compounds with a wide range of biological activities. Structurally related compounds have been investigated for various therapeutic applications, suggesting potential areas of interest for the title compound.
Anticancer Potential
Many 1,3,5-triazine derivatives have been synthesized and evaluated for their anticancer properties. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Potential Signaling Pathway Involvement:
Based on studies of other triazine derivatives, a hypothetical mechanism of action could involve the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Caption: Hypothetical inhibition of a growth factor signaling pathway by a triazine compound.
Other Potential Applications
Derivatives of 1,3,5-triazine have also been explored for their utility as:
-
Antiviral agents
-
Antibacterial agents
-
Herbicides in agricultural applications
Conclusion and Future Directions
This compound is a readily synthesizable compound based on established triazine chemistry. While its specific biological properties remain uncharacterized in the public domain, the broader class of 1,3,5-triazine derivatives has shown significant promise in medicinal chemistry and other fields. Future research efforts could focus on the definitive synthesis and purification of this compound, followed by a comprehensive screening for its biological activities, particularly in the areas of oncology and infectious diseases. Elucidation of its mechanism of action and potential molecular targets would be a critical next step in evaluating its therapeutic potential.
References
Spectroscopic and Experimental Profile of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol, based on data reported for analogous compounds, particularly its N,N-dibutyl analog. These values provide a foundational dataset for the identification and characterization of the title compound.
Table 1: FT-IR Spectroscopic Data (Expected)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretch (phenylamino) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2600-2550 | Weak | S-H stretch (thiol) |
| 1610-1590 | Strong | C=N stretch (triazine ring) |
| 1550-1500 | Strong | C=C stretch (aromatic ring) |
| 1250-1200 | Medium | C-N stretch |
| 1175-1125 | Strong | C=S stretch (thione tautomer) |
| 750-700 | Strong | C-H bend (aromatic) |
Table 2: 1H NMR Spectroscopic Data (Expected)
Solvent: DMSO-d6
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 13.0 - 12.0 | Broad Singlet | 2H | SH (thiol protons) |
| 9.5 - 8.5 | Singlet | 1H | NH (phenylamino proton) |
| 7.8 - 7.6 | Multiplet | 2H | Aromatic protons (ortho to NH) |
| 7.4 - 7.2 | Multiplet | 2H | Aromatic protons (meta to NH) |
| 7.1 - 6.9 | Multiplet | 1H | Aromatic proton (para to NH) |
Table 3: 13C NMR Spectroscopic Data (Expected)
Solvent: DMSO-d6
| Chemical Shift (δ, ppm) | Assignment |
| 175 - 170 | C=S (thione carbons) |
| 165 - 160 | C-N (triazine ring, C6) |
| 140 - 138 | Aromatic C (ipso, attached to NH) |
| 130 - 128 | Aromatic C-H (ortho) |
| 125 - 123 | Aromatic C-H (para) |
| 122 - 120 | Aromatic C-H (meta) |
Table 4: UV-Vis Spectroscopic Data (Expected)
Solvent: Ethanol
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| ~270 | ~15,000 | π → π* (aromatic system) |
| ~330 | ~8,000 | n → π* (C=S and C=N) |
Experimental Protocols
The following protocols describe the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This procedure is adapted from general methods for the synthesis of N-substituted 2,4-dimercapto-s-triazines.
Materials:
-
N-Phenylguanidine carbonate
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
A solution of potassium hydroxide (2.24 g, 0.04 mol) in ethanol (50 mL) is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
N-Phenylguanidine carbonate (3.48 g, 0.01 mol) is added to the ethanolic KOH solution and stirred until dissolved.
-
Carbon disulfide (3.04 g, 0.04 mol) is added dropwise to the stirring solution over a period of 30 minutes. The reaction mixture is then heated to reflux for 4 hours.
-
After reflux, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting solid residue is dissolved in water (100 mL) and filtered to remove any insoluble impurities.
-
The filtrate is acidified with dilute hydrochloric acid until a pH of approximately 2-3 is reached, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum to yield this compound.
Spectroscopic Characterization
FT-IR Spectroscopy:
-
The FT-IR spectrum is recorded on a PerkinElmer Spectrum Two or similar FT-IR spectrometer.
-
The solid sample is mixed with KBr powder and pressed into a pellet.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
NMR Spectroscopy:
-
1H and 13C NMR spectra are recorded on a Bruker Avance 400 MHz spectrometer.
-
The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d6).
-
Tetramethylsilane (TMS) is used as an internal standard.
UV-Vis Spectroscopy:
-
The UV-Vis absorption spectrum is recorded on a Shimadzu UV-1800 or similar spectrophotometer.
-
A dilute solution of the compound is prepared in ethanol.
-
The spectrum is scanned over a wavelength range of 200-800 nm.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis and characterization process for this compound.
Caption: Experimental workflow for the synthesis and characterization.
Caption: Key properties and applications of the target compound.
An In-depth Technical Guide to 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 6-(phenylamino)-1,3,5-triazine-2,4-dithiol. While direct experimental data for this specific compound is limited in publicly available literature, this guide synthesizes information from closely related analogues and established chemical principles to offer a detailed profile. The document covers physicochemical properties, a proposed synthesis protocol, and a discussion of the potential biological significance of this class of compounds. All quantitative data is presented in structured tables, and key processes are visualized using diagrams in the DOT language.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a central 1,3,5-triazine ring. This core structure is substituted with a phenylamino group at the C6 position and two thiol groups at the C2 and C4 positions. The presence of the aromatic phenylamino group and the reactive thiol functionalities suggests its potential utility in various chemical and biological applications. The thiol groups can exist in tautomeric equilibrium with the thione form.
Physicochemical Properties
Quantitative data for the target compound is sparse. The following table summarizes known properties and includes data from a closely related analogue, 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol, for comparison.
| Property | Value for this compound | Value for 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol (Analogue) |
| Molecular Formula | C₉H₈N₄S₂ | C₁₁H₂₀N₄S₂ |
| Molecular Weight | 236.32 g/mol | 272.43 g/mol |
| Melting Point | 243 °C | 141 - 145 °C |
| Appearance | Not specified | White to orange to green crystalline powder |
| Solubility | Not specified | Soluble in Pyridine |
| Purity (typical) | Not specified | ≥ 98% (HPLC) |
Spectroscopic Data (Predicted and Analogous)
| Spectroscopic Technique | Predicted/Analogous Data for this compound |
| ¹H NMR | Signals corresponding to the phenyl protons (in the range of δ 7.0-8.0 ppm), the amine proton, and the thiol protons are expected. The exact chemical shifts would be dependent on the solvent and concentration. |
| ¹³C NMR | Resonances for the triazine ring carbons (expected in the range of δ 160-180 ppm), and the phenyl group carbons (in the range of δ 110-140 ppm) would be anticipated. |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=N stretching of the triazine ring (around 1500-1600 cm⁻¹), C-N stretching (around 1300-1400 cm⁻¹), and C=S stretching (if in thione form, around 1050-1250 cm⁻¹) are expected. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 236. Fragmentation patterns would likely involve the loss of the phenylamino group and cleavage of the triazine ring. |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound starts from the readily available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The synthesis involves a sequential nucleophilic substitution of the chlorine atoms.
Materials:
-
Cyanuric chloride
-
Aniline
-
Sodium hydrosulfide (NaSH) or Thiourea
-
A suitable base (e.g., sodium carbonate, triethylamine)
-
Solvents (e.g., acetone, ethanol, water)
Procedure:
-
Monosubstitution with Aniline:
-
Dissolve cyanuric chloride in a suitable solvent like acetone, cooled to 0-5 °C.
-
Slowly add a solution of one equivalent of aniline and one equivalent of a base (e.g., sodium carbonate) in water or acetone.
-
Stir the reaction mixture at 0-5 °C for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the intermediate, 2-chloro-4,6-bis(phenylamino)-1,3,5-triazine, can be isolated by filtration.
-
-
Dithiolation:
-
Suspend the chlorinated intermediate in a suitable solvent like ethanol.
-
Add at least two equivalents of a sulfur nucleophile, such as sodium hydrosulfide or thiourea. If using thiourea, subsequent hydrolysis with a base will be required.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent.
-
Tautomerism in 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential tautomerism in 6-(phenylamino)-1,3,5-triazine-2,4-dithiol. While direct experimental and computational studies on this specific molecule are limited in publicly accessible literature, this guide synthesizes information from analogous compounds and outlines the theoretical framework and practical methodologies required to thoroughly investigate its tautomeric forms.
Introduction to Tautomerism in Heterocyclic Thiones
Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in organic chemistry with significant implications for a molecule's physical, chemical, and biological properties. In heterocyclic compounds containing a thioamide functional group (-NH-C=S), thione-thiol tautomerism is a common phenomenon. The equilibrium involves the migration of a proton from the nitrogen to the sulfur atom, resulting in the thione (=S) and thiol (-SH) forms, respectively.
For this compound, several tautomeric forms are possible due to the presence of two thioamide moieties and an amino group. The predominant tautomers are expected to be the dithione, thione-thiol, and dithiol forms. The relative stability of these tautomers is influenced by factors such as the electronic effects of the phenylamino substituent, solvent polarity, temperature, and pH. Computational studies on similar triazine and triazole derivatives suggest that the thione form is generally the most stable in the gas phase.
Potential Tautomeric Forms of this compound
The principal tautomeric equilibria for this compound are depicted below. The dithione form is often favored due to the greater strength of the C=S double bond compared to the C=N double bond and the higher acidity of the N-H proton compared to the S-H proton.
Caption: Potential tautomeric equilibrium of this compound.
Proposed Experimental Protocols for Tautomeric Analysis
A multi-faceted approach employing various spectroscopic and analytical techniques is essential for the definitive characterization of the tautomeric forms of this compound and the quantification of their equilibrium.
Synthesis of this compound
A plausible synthetic route, based on established methods for preparing substituted s-triazines, starts from the readily available cyanuric chloride.
Caption: Proposed synthetic workflow for this compound.
Detailed Protocol:
-
Synthesis of 2-Anilino-4,6-dichloro-1,3,5-triazine:
-
Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, THF) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of aniline and a base (e.g., sodium carbonate, triethylamine) in the same solvent to the cyanuric chloride solution with vigorous stirring.
-
Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir for several hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
-
Synthesis of this compound:
-
Dissolve the 2-anilino-4,6-dichloro-1,3,5-triazine in a suitable solvent (e.g., ethanol, DMF).
-
Add a solution of a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea, to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-water.
-
Acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash it with water, and dry it to obtain the crude this compound.
-
Further purify the product by recrystallization.
-
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The position of the mobile proton will be indicative of the tautomeric form. In the dithione form, an N-H proton signal is expected, while in the thiol forms, S-H proton signals would be observed. The chemical shifts of the aromatic protons on the phenyl ring and the triazine ring will also provide structural information.
-
¹³C NMR: The chemical shift of the carbon atoms in the triazine ring will be sensitive to the tautomeric state. A C=S carbon will have a characteristic downfield chemical shift compared to a C-S carbon.
-
Variable Temperature NMR: Studying the NMR spectra at different temperatures can provide information on the dynamics of the tautomeric equilibrium.
3.2.2. Infrared (IR) Spectroscopy
-
The IR spectrum will show characteristic absorption bands for the different functional groups present in the tautomers.
-
Dithione form: Expect strong C=S stretching vibrations (around 1100-1250 cm⁻¹) and N-H stretching vibrations (around 3100-3300 cm⁻¹).
-
Thiol forms: Expect S-H stretching vibrations (around 2550-2600 cm⁻¹) and C=N stretching vibrations (around 1640-1690 cm⁻¹).
3.2.3. UV-Visible (UV-Vis) Spectroscopy
-
The different tautomers will have distinct electronic transitions and thus different UV-Vis absorption spectra.
-
The thione form typically exhibits a strong π → π* transition at a longer wavelength compared to the thiol form.
-
By comparing the spectrum of the compound in different solvents of varying polarity, it is possible to infer the effect of the solvent on the tautomeric equilibrium.
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool to complement experimental studies.
Methodology:
-
Geometry Optimization: Optimize the geometries of all possible tautomers in the gas phase and in different solvents (using a polarizable continuum model, PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Energy Calculations: Calculate the relative electronic and Gibbs free energies of the optimized tautomers to predict their relative stabilities.
-
Spectroscopic Predictions: Simulate the NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions for each tautomer to aid in the interpretation of the experimental spectra.
-
Transition State Search: Locate the transition state structures for the interconversion between tautomers to determine the energy barriers for the tautomerization process.
Data Presentation
While specific quantitative data for this compound is not available, the following tables illustrate how such data, once obtained, should be structured for clear comparison.
Table 1: Predicted Relative Energies of Tautomers (from DFT calculations)
| Tautomer | Gas Phase ΔG (kcal/mol) | Water ΔG (kcal/mol) | DMSO ΔG (kcal/mol) |
| Dithione | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |
| Thione-Thiol | Value | Value | Value |
| Dithiol | Value | Value | Value |
Table 2: Characteristic Spectroscopic Data for Tautomeric Forms
| Tautomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | UV-Vis (λmax, nm) |
| Dithione | N-H: Value | C=S: Value | C=S: Value, N-H: Value | Value |
| Thione-Thiol | S-H: Value, N-H: Value | C=S: Value, C-S: Value | S-H: Value, C=N: Value | Value |
| Dithiol | S-H: Value | C-S: Value | S-H: Value, C=N: Value | Value |
Conclusion
The tautomerism of this compound presents an intriguing area of study with potential implications for its application in drug development and materials science. Although direct experimental data is currently lacking, a combination of the proposed synthetic, spectroscopic, and computational methods will enable a thorough investigation of its tautomeric behavior. Understanding the factors that govern the tautomeric equilibrium is crucial for predicting and controlling the properties of this and related triazine derivatives. This guide provides a robust framework for researchers to embark on such an investigation.
"solubility of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol in organic solvents"
Technical Guide: Solubility of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
Executive Summary
This technical guide addresses the solubility of the compound this compound in organic solvents. A comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of specific quantitative solubility data for this exact molecule. The inherent nature of the dithiol and phenylamino functional groups suggests that its solubility is likely to be moderate in polar aprotic solvents and potentially limited in nonpolar solvents.
Due to the absence of direct data, this document provides qualitative solubility information for a structurally similar compound, 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol, to offer a potential, albeit indirect, reference. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided to guide researchers in generating this data empirically.
Solubility Data for a Structurally Related Compound
No quantitative solubility data was identified for this compound. However, qualitative data for the related compound 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol (CAS No. 29529-99-5) is available and summarized below. Researchers should note that the difference in the amino substituent (Phenylamino vs. Dibutylamino) will influence solubility, and this data should be used only as a preliminary guide.
Table 1: Qualitative Solubility of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol
| Solvent | CAS Number | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble[1] |
| Methanol | 67-56-1 | Slightly Soluble[1] |
| Pyridine | 110-86-1 | Soluble[2] |
The logical relationship and structural differences between the target compound and the compound for which data is available are illustrated in the diagram below.
Figure 1: Relationship between the target compound and a related analogue.
General Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of a compound in various organic solvents. This method, often referred to as the "shake-flask" method, is a standard approach that can be quantified using techniques like High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
Compound: this compound (or compound of interest)
-
Solvents: A range of analytical grade organic solvents (e.g., DMSO, DMF, Acetonitrile, Methanol, Ethanol, Ethyl Acetate, Dichloromethane, Toluene).
-
Equipment:
-
Analytical balance
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Thermostatic shaker or rotator capable of maintaining a constant temperature (e.g., 25°C)
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Autosampler vials for HPLC
-
Calibrated pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) and column
-
Experimental Workflow
The workflow for this protocol is outlined in the diagram below.
Figure 2: Experimental workflow for solubility determination via the shake-flask method.
Detailed Steps
-
Preparation of Standard Solutions: Prepare a stock solution of the compound in a solvent in which it is freely soluble. From this stock, create a series of standard solutions of known concentrations to generate a calibration curve.
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a precise volume (e.g., 1.0 mL) of the test solvent. The key is to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the samples to agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Sampling and Filtration: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial to remove all particulate matter. This step is critical to prevent artificially high results.
-
Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent to ensure the concentration falls within the linear range of the HPLC calibration curve. Analyze this diluted sample by HPLC.
-
Quantification: Using the pre-generated calibration curve, determine the concentration of the compound in the diluted sample.
-
Calculation: Calculate the solubility in the original solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL, µg/mL, or molarity.
Conclusion
While direct, quantitative solubility data for this compound is not currently available in the public domain, this guide provides the best available alternative information. The qualitative data for a related compound offers a starting point for solvent selection, and the detailed experimental protocol provides a clear and robust framework for researchers to determine this critical physicochemical property in their own laboratories. The generation of such empirical data would be a valuable contribution to the scientific community.
References
An In-depth Technical Guide on the Thermal Stability of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 6-(phenylamino)-1,3,5-triazine-2,4-dithiol, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document establishes a framework for its analysis based on established methodologies for analogous 1,3,5-triazine derivatives. The guide details plausible synthetic routes, comprehensive protocols for thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and presents representative data in structured tables. Furthermore, logical workflows and potential decomposition pathways are visualized using Graphviz diagrams to aid in the understanding of its thermal behavior. This document serves as a foundational resource for researchers initiating studies on the thermal characteristics of this and related triazine compounds.
Introduction to this compound
The 1,3,5-triazine scaffold is a cornerstone in the development of a wide array of biologically active compounds and functional materials. The substituent at the 6-position, in this case, a phenylamino group, along with the dithiol groups at the 2- and 4-positions, imparts unique chemical properties that are of interest for applications ranging from pharmaceuticals to polymer science. The thermal stability of such a compound is a critical parameter, influencing its suitability for various applications, including its formulation into drug products, its processing in material applications, and its shelf-life. Understanding the decomposition temperature and the thermodynamic changes that occur upon heating is essential for safe handling and for predicting its behavior in different environments.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process starting from readily available precursors. A plausible synthetic route involves the initial reaction of cyanuric chloride with aniline, followed by the substitution of the remaining chlorine atoms with thiol groups.
Proposed Synthetic Protocol
-
Synthesis of 6-chloro-N-phenyl-1,3,5-triazin-2-amine:
-
Dissolve cyanuric chloride in a suitable solvent such as acetone or tetrahydrofuran and cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of aniline dissolved in the same solvent to the cooled solution while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Neutralize the reaction mixture with a mild base, such as sodium bicarbonate solution, to quench the HCl formed during the reaction.
-
The product can be isolated by filtration, washed with water, and dried.
-
-
Synthesis of this compound:
-
Suspend the 6-chloro-N-phenyl-1,3,5-triazin-2-amine in an aqueous or alcoholic solution.
-
Add a slight excess of a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.
-
Heat the reaction mixture under reflux for several hours to facilitate the substitution of the chlorine atoms with thiol groups.
-
After cooling, acidify the reaction mixture with a mineral acid, such as hydrochloric acid, to precipitate the dithiol product.
-
The final product can be collected by filtration, washed thoroughly with water to remove any inorganic salts, and dried under vacuum.
-
Caption: Synthetic workflow for this compound.
Thermal Stability Analysis
The thermal stability of this compound can be effectively evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, which is useful for determining melting points, phase transitions, and enthalpies of reaction.
Experimental Protocols
Thermogravimetric Analysis (TGA):
-
Calibrate the TGA instrument for temperature and mass using standard reference materials.
-
Accurately weigh 5-10 mg of the sample into a ceramic or aluminum pan.
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.
-
Conduct the analysis under an inert atmosphere, such as nitrogen, with a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Record the mass loss as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition curve.
Differential Scanning Calorimetry (DSC):
-
Calibrate the DSC instrument for temperature and enthalpy using a standard reference material, such as indium.
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it. An empty sealed pan is used as a reference.
-
Place both the sample and reference pans in the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its expected melting point at a constant heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic transition.
Representative Data
Due to the absence of specific experimental data for this compound in the current literature, the following tables present representative data based on the thermal analysis of structurally related triazine derivatives. These values should be considered as estimates and require experimental verification.
Table 1: Representative Thermogravimetric Analysis (TGA) Data
| Parameter | Representative Value | Description |
| Tonset | ~200 - 250 °C | Onset temperature of the first major decomposition step. |
| Tpeak | ~250 - 300 °C | Peak temperature of the maximum rate of decomposition. |
| Weight Loss (Stage 1) | ~30 - 40% | Corresponds to the initial fragmentation of the molecule. |
| Weight Loss (Stage 2) | ~40 - 50% | Further decomposition of the intermediate products. |
| Residual Mass @ 600°C | ~10 - 20% | Char residue remaining at high temperatures. |
Table 2: Representative Differential Scanning Calorimetry (DSC) Data
| Parameter | Representative Value | Description |
| Melting Point (Tm) | ~220 - 260 °C | Temperature at which the compound transitions from solid to liquid.[1] |
| Enthalpy of Fusion (ΔHf) | ~30 - 50 J/g | The amount of energy required to melt the compound. |
| Decomposition | > 250 °C | Exothermic events following melting, indicating decomposition. |
Potential Thermal Decomposition Pathway
The thermal decomposition of this compound is expected to proceed through a complex series of reactions. The initial steps likely involve the cleavage of the weaker bonds in the molecule, such as the C-S and C-N bonds of the substituents, followed by the fragmentation of the triazine ring at higher temperatures.
Caption: A potential thermal decomposition pathway for the title compound.
Conclusion
This technical guide has outlined the key aspects related to the thermal stability of this compound. While direct experimental data remains to be published, this document provides a robust framework for its investigation, including a plausible synthetic route and detailed protocols for its thermal analysis by TGA and DSC. The representative data and the visualized workflow and decomposition pathway offer valuable insights for researchers. Future experimental studies are crucial to precisely determine the thermal properties of this compound, which will be instrumental in unlocking its full potential in various scientific and industrial applications.
References
Green Synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of green and sustainable methods for the synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol, a molecule of significant interest in medicinal chemistry and materials science. By leveraging green chemistry principles, the proposed methods aim to reduce environmental impact, improve efficiency, and enhance safety compared to conventional synthetic routes. This document offers detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in the practical application of these advanced synthetic techniques.
Introduction
The 1,3,5-triazine scaffold is a privileged structure in drug discovery and materials science due to its versatile biological activities and unique physicochemical properties. The target molecule, this compound, incorporates key pharmacophores that suggest potential applications as an anticancer, antiviral, or antimicrobial agent. Traditional synthetic methods for triazine derivatives often rely on hazardous reagents, harsh reaction conditions, and volatile organic solvents. Green chemistry offers a sustainable alternative by focusing on the use of renewable resources, reducing waste, and minimizing energy consumption. This guide explores the application of microwave-assisted and ultrasound-assisted synthesis as green and efficient pathways to this compound.
Proposed Green Synthesis Pathways
The conventional synthesis of substituted triazines typically involves the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This process is notoriously temperature-dependent, with the first substitution occurring at low temperatures (around 0°C), the second at room temperature, and the third requiring elevated temperatures[1]. Green synthesis approaches can significantly enhance this process by using alternative energy sources to accelerate the reactions and by employing more environmentally benign solvents.
Two primary green synthesis strategies are proposed for the synthesis of this compound:
-
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, often leading to dramatically reduced reaction times and improved yields[1][2]. Reactions can often be performed in greener solvents or even under solvent-free conditions.
-
Ultrasound-Assisted Synthesis (Sonochemistry): The use of high-frequency ultrasound can promote chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures. This can lead to faster reaction rates and higher yields, often in aqueous media[3][4].
The proposed synthetic route is a two-step process starting from cyanuric chloride:
-
Step 1: Monoamination: Reaction of cyanuric chloride with aniline to yield 2,4-dichloro-6-(phenylamino)-1,3,5-triazine.
-
Step 2: Dithiolation: Substitution of the remaining two chlorine atoms with thiol groups using a sulfur nucleophile.
Experimental Protocols
The following are detailed, proposed experimental protocols for the green synthesis of this compound. These protocols are based on established green methodologies for the synthesis of analogous triazine derivatives.
Microwave-Assisted Synthesis Protocol
Step 1: Microwave-Assisted Synthesis of 2,4-dichloro-6-(phenylamino)-1,3,5-triazine
-
In a 10 mL microwave vial equipped with a magnetic stirrer, dissolve cyanuric chloride (1.84 g, 10 mmol) in a green solvent such as 1,4-dioxane or a mixture of water and acetone (5 mL).
-
Add aniline (0.93 g, 10 mmol) to the solution.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (1.29 g, 10 mmol), to the reaction mixture to neutralize the HCl formed during the reaction.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature of 80°C for 5-10 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2,4-dichloro-6-(phenylamino)-1,3,5-triazine.
Step 2: Microwave-Assisted Synthesis of this compound
-
In a 10 mL microwave vial, suspend the 2,4-dichloro-6-(phenylamino)-1,3,5-triazine (2.41 g, 10 mmol) obtained from Step 1 in ethanol (5 mL).
-
Add an excess of a sulfur nucleophile, such as sodium hydrosulfide (NaSH) (1.4 g, 25 mmol) or thiourea (1.9 g, 25 mmol). If using thiourea, subsequent hydrolysis with an aqueous base will be required.
-
Seal the vial and irradiate in the microwave reactor at 120-140°C for 15-20 minutes.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the dithiol product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield this compound.
Ultrasound-Assisted Synthesis Protocol
Step 1: Ultrasound-Assisted Synthesis of 2,4-dichloro-6-(phenylamino)-1,3,5-triazine
-
In a sonication flask, suspend cyanuric chloride (1.84 g, 10 mmol) in an aqueous solution of a mild base like sodium bicarbonate (0.84 g, 10 mmol in 20 mL of water).
-
Cool the suspension to 0-5°C in an ice bath.
-
While stirring vigorously, add a solution of aniline (0.93 g, 10 mmol) in a minimal amount of a water-miscible organic solvent like acetone or THF dropwise.
-
Immerse the flask in an ultrasonic bath and sonicate at a frequency of 35-40 kHz for 30-60 minutes, maintaining the temperature below 5°C.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, filter the precipitated product, wash with cold water, and dry.
Step 2: Ultrasound-Assisted Synthesis of this compound
-
In a sonication flask, suspend 2,4-dichloro-6-(phenylamino)-1,3,5-triazine (2.41 g, 10 mmol) in water (20 mL).
-
Add sodium thiocyanate (2.02 g, 25 mmol) to the suspension.
-
Sonicate the mixture at 50-60°C for 1-2 hours.
-
Monitor the formation of the dithiol product.
-
After the reaction, cool the mixture and acidify with a mineral acid to precipitate the final product.
-
Filter, wash with water, and dry to obtain this compound.
Data Presentation
The following tables summarize the expected quantitative data for the proposed green synthesis methods, based on literature values for similar triazine derivatives.
Table 1: Comparison of Proposed Green Synthesis Methods for 2,4-dichloro-6-(phenylamino)-1,3,5-triazine (Step 1)
| Parameter | Microwave-Assisted Method | Ultrasound-Assisted Method | Conventional Heating |
| Solvent | 1,4-Dioxane / Water-Acetone | Water | Dichloromethane/THF |
| Temperature (°C) | 80 | < 5 | 0 - Room Temp. |
| Time | 5-10 min | 30-60 min | 2-4 hours |
| Expected Yield (%) | > 90% | > 85% | 70-85% |
| Energy Source | Microwaves | Ultrasound | Heating Mantle |
| Green Aspects | Rapid, less solvent, high yield | Use of water, low temp. | High solvent use, longer time |
Table 2: Comparison of Proposed Green Synthesis Methods for this compound (Step 2)
| Parameter | Microwave-Assisted Method | Ultrasound-Assisted Method | Conventional Heating |
| Solvent | Ethanol | Water | High-boiling organic solvent |
| Temperature (°C) | 120-140 | 50-60 | Reflux |
| Time | 15-20 min | 1-2 hours | 6-12 hours |
| Expected Yield (%) | > 85% | > 80% | 60-75% |
| Energy Source | Microwaves | Ultrasound | Heating Mantle |
| Green Aspects | Very rapid, high yield | Use of water, moderate temp. | High energy, long reaction time |
Mandatory Visualizations
The following diagrams illustrate the proposed synthetic pathways and a general experimental workflow.
Caption: Proposed two-step synthesis of the target molecule.
Caption: General experimental workflow for the green synthesis.
Signaling Pathways
While specific signaling pathways for this compound are not yet elucidated in publicly available literature, many substituted triazines are known to act as kinase inhibitors. The general mechanism involves competitive binding to the ATP-binding site of a target kinase, thereby inhibiting its catalytic activity and downstream signaling.
Caption: Hypothesized mechanism of kinase inhibition.
Conclusion
The adoption of green synthesis methods, such as microwave and ultrasound-assisted reactions, presents a significant advancement in the preparation of this compound. These techniques offer substantial benefits, including reduced reaction times, higher yields, and the use of more environmentally friendly solvents. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize sustainable synthetic strategies for this and other valuable triazine derivatives, paving the way for more efficient and eco-friendly drug discovery and development processes.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]
- 4. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Substituted Triazine-Dithiols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted 1,3,5-triazine-2,4-dithiols are a class of heterocyclic compounds characterized by a triazine ring with two thiol groups and a variable substituent at the 6-position. This unique structure imparts a range of valuable properties, leading to their application in diverse fields, most notably as highly effective corrosion inhibitors and as building blocks for advanced materials. This technical guide provides an in-depth exploration of the synthesis, mechanisms, and key applications of these versatile molecules, with a focus on quantitative data and detailed experimental protocols.
Synthesis of Substituted Triazine-Dithiols
The synthesis of 6-substituted-1,3,5-triazine-2,4-dithiols typically starts from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the triazine ring exhibit different reactivities, allowing for sequential nucleophilic substitution. This property is exploited to introduce the desired substituent at the C6 position first, followed by the introduction of the two thiol groups.
A general synthetic pathway involves a two-step process:
-
Introduction of the Substituent: Cyanuric chloride is reacted with a nucleophile (e.g., an amine) at a low temperature (typically 0-5 °C) to monosubstitute the triazine ring. The lower temperature favors the replacement of only one chlorine atom.
-
Introduction of Thiol Groups: The resulting 6-substituted-2,4-dichloro-1,3,5-triazine is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), at a higher temperature to replace the remaining two chlorine atoms with thiol groups.
Experimental Protocol: Synthesis of 6-diallylamino-1,3,5-triazine-2,4-dithiol monosodium (DAN) and 6-dibutylamino-1,3,5-triazine-2,4-dithiol monosodium (DBN)
This protocol is based on the synthesis of two widely studied triazine-dithiol corrosion inhibitors.[1]
-
Step 1: Synthesis of 6-substituted-2,4-dichloro-1,3,5-triazine
-
Dissolve cyanuric chloride in a suitable solvent (e.g., acetone).
-
Separately, dissolve the corresponding amine (diallylamine or dibutylamine) in the same solvent.
-
Cool both solutions to 0 °C.
-
Slowly add the amine solution to the cyanuric chloride solution while maintaining the temperature at 0 °C and stirring.
-
After the addition is complete, continue stirring for a specified period (e.g., 2-4 hours) at 0 °C.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude 6-substituted-2,4-dichloro-1,3,5-triazine.
-
-
Step 2: Synthesis of 6-substituted-1,3,5-triazine-2,4-dithiol monosodium
-
Dissolve the crude product from Step 1 in a suitable solvent.
-
Add a solution of sodium hydrosulfide (NaSH) to the mixture.
-
Heat the reaction mixture to a specific temperature (e.g., 50-60 °C) and stir for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove any solid byproducts.
-
The filtrate is then concentrated under reduced pressure to obtain the final product, the monosodium salt of the substituted triazine-dithiol.
-
Applications in Corrosion Inhibition
Substituted triazine-dithiols have demonstrated exceptional performance as corrosion inhibitors for various metals and alloys, including aluminum, mild steel, and stainless steel, particularly in acidic environments.[1][2] Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.
The adsorption process is facilitated by the presence of multiple active centers in the molecule:
-
Nitrogen atoms in the triazine ring.
-
Sulfur atoms in the thiol groups.
-
π-electrons of the aromatic triazine ring.
These features allow for strong interaction with the metal surface through both physisorption (electrostatic interactions) and chemisorption (covalent bonding).
Quantitative Performance Data
The inhibition efficiency (IE) of triazine-dithiols is typically evaluated using weight loss measurements and electrochemical techniques. The following tables summarize the performance of 6-diallylamino-1,3,5-triazine-2,4-dithiol monosodium (DAN) and 6-dibutylamino-1,3,5-triazine-2,4-dithiol monosodium (DBN) as corrosion inhibitors for aluminum alloy in 1 M HCl solution.
Table 1: Inhibition Efficiency from Weight Loss Measurements
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) |
| DAN | 0.1 | 92.3 |
| 0.5 | 96.8 | |
| 1.0 | 98.1 | |
| DBN | 0.1 | 95.4 |
| 0.5 | 97.9 | |
| 1.0 | 98.8 |
Table 2: Electrochemical Polarization Data
| Inhibitor | Concentration (mM) | Corrosion Current Density (Icorr) (μA/cm²) | Inhibition Efficiency (%) |
| Blank | - | 1250 | - |
| DAN | 0.1 | 112.5 | 91.0 |
| 0.5 | 50.0 | 96.0 | |
| 1.0 | 25.0 | 98.0 | |
| DBN | 0.1 | 87.5 | 93.0 |
| 0.5 | 37.5 | 97.0 | |
| 1.0 | 12.5 | 99.0 |
Experimental Protocols for Corrosion Inhibition Studies
Weight Loss Method:
-
Prepare metal coupons of known dimensions and weight.
-
Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at various concentrations.
-
Maintain the solution at a constant temperature for a specified duration (e.g., 24 hours).
-
After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.
-
Calculate the corrosion rate and inhibition efficiency using the weight loss data.
Electrochemical Measurements:
These are typically performed using a three-electrode cell setup with a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Potentiodynamic Polarization:
-
Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize.
-
Scan the potential in both cathodic and anodic directions from the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density versus potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the OCP to determine the corrosion current density (Icorr).
-
Calculate the inhibition efficiency from the Icorr values with and without the inhibitor.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal over a range of frequencies to the working electrode at its OCP.
-
Measure the impedance response of the system.
-
Analyze the data using Nyquist and Bode plots to determine parameters such as charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.
-
Higher Rct values in the presence of the inhibitor indicate better corrosion protection.
-
Diagram: Experimental Workflow for Corrosion Inhibition Evaluation
Caption: Workflow for evaluating the performance of triazine-dithiol corrosion inhibitors.
Applications in Materials Science: Hydrophobic Surfaces
Substituted triazine-dithiols can be used to modify surfaces, imparting desirable properties such as hydrophobicity. This is achieved by creating self-assembled monolayers (SAMs) or composite films on substrates like stainless steel. The triazine-dithiol molecule acts as an anchor to the metal surface through its thiol groups, while the substituent at the 6-position can be tailored to be a long alkyl chain or a fluorinated group, which are inherently hydrophobic.
Performance Data
The hydrophobicity of a surface is quantified by its water contact angle (WCA). A higher WCA indicates greater hydrophobicity.
Table 3: Water Contact Angle of Modified Stainless Steel Surfaces
| Surface Treatment | Water Contact Angle (°) |
| Unmodified Stainless Steel | ~70 |
| Stainless Steel modified with 2-(Dibutylamino)-4,6-dimercapto-1,3,5-triazine | >150 (Superhydrophobic) |
Experimental Protocol for Hydrophobic Surface Preparation
-
Substrate Preparation: Clean and polish the stainless steel substrate to ensure a smooth and uniform surface.
-
Acid Etching: Etch the substrate in an acidic solution to create a micro/nanostructured surface, which enhances hydrophobicity (Cassie-Baxter state).
-
Self-Assembly of Triazine-Dithiol: Immerse the etched substrate in a solution of the substituted triazine-dithiol (e.g., in ethanol) for a specific period to allow for the formation of a self-assembled monolayer. The thiol groups will chemisorb onto the steel surface.
-
Optional Second Layer: For enhanced hydrophobicity and durability, a second layer of a hydrophobic silane, such as n-octadecyltrichlorosilane (OTS), can be applied.
-
Curing: Heat the coated substrate to stabilize the film.
-
Characterization: Measure the water contact angle using a goniometer and analyze the surface morphology with Scanning Electron Microscopy (SEM).
Diagram: Formation of a Hydrophobic Surface
Caption: Schematic representation of the formation of a hydrophobic layer on a metal surface.
Potential Applications in Drug Development and Analytical Chemistry
While the applications of substituted triazine-dithiols in corrosion inhibition and materials science are well-documented, their potential in drug development and analytical chemistry is an emerging area.
Drug Development
The 1,3,5-triazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of thiol groups can modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Thiol groups are known to interact with biological targets, such as enzymes, and can also participate in disulfide bond formation, which is relevant for drug delivery systems. Further research is needed to fully explore the therapeutic potential of triazine-dithiol derivatives.
Analytical Chemistry
Triazine derivatives, in general, are known to act as complexing agents for metal ions. The presence of two thiol groups in triazine-dithiols enhances their ability to chelate with heavy metal ions. This property could be exploited for the development of:
-
Sensors: Colorimetric or fluorometric sensors for the detection of specific metal ions.
-
Extraction Agents: For the selective extraction and preconcentration of trace metals from complex matrices.
The development of analytical methods based on substituted triazine-dithiols is a promising area for future research.
Conclusion
Substituted triazine-dithiols are a versatile class of compounds with established and significant applications in corrosion protection and the fabrication of advanced materials. Their straightforward synthesis and the tunability of their properties through the variation of the substituent at the C6 position make them attractive for further development. While their potential in drug discovery and analytical sciences is currently less explored, the inherent properties of the triazine-dithiol scaffold suggest that these areas hold considerable promise for future research and application. This guide provides a foundational understanding for scientists and researchers looking to harness the potential of these remarkable molecules.
References
Methodological & Application
Application Notes and Protocols for 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion remains a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Molecules containing heteroatoms such as nitrogen and sulfur, along with aromatic rings, are particularly effective as they can readily adsorb onto metal surfaces, forming a protective barrier. 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol is a promising candidate for corrosion inhibition due to its molecular structure, which combines a triazine ring, a phenylamino group, and two thiol groups. These features are expected to provide excellent corrosion protection for various metals and alloys in aggressive acidic environments.
These application notes provide a comprehensive overview of the methodologies to evaluate the efficacy of this compound as a corrosion inhibitor. The protocols are based on established electrochemical and gravimetric techniques, drawing parallels from studies on structurally similar triazine-dithiol derivatives, such as 6-dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium (DBN), due to the limited direct literature on the phenylamino variant.[1][2]
Synthesis of this compound
A plausible synthetic route for this compound involves a two-step process starting from cyanuric chloride.
Caption: Synthetic pathway for this compound.
Protocol:
-
Step 1: Synthesis of 6-(Phenylamino)-2,4-dichloro-1,3,5-triazine.
-
Dissolve cyanuric chloride in a suitable solvent (e.g., acetone) and cool the solution in an ice bath.
-
Slowly add an equimolar amount of aniline while maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring for a few hours at room temperature.
-
The resulting precipitate can be filtered, washed with water, and dried.
-
-
Step 2: Synthesis of this compound.
-
Suspend the intermediate product from Step 1 in a suitable solvent.
-
Add a solution of sodium hydrosulfide (NaSH) in slight excess (e.g., 2.2 equivalents).[1][2]
-
Heat the mixture under reflux for several hours.
-
After cooling, the product can be precipitated by acidifying the solution, then filtered, washed, and purified by recrystallization.
-
Experimental Protocols for Corrosion Inhibition Studies
The effectiveness of this compound as a corrosion inhibitor can be evaluated using various standard techniques. The following protocols are detailed for mild steel in an acidic medium (e.g., 1 M HCl), a common scenario for industrial applications.
Weight Loss Method
The weight loss method is a straightforward and reliable technique for determining the average corrosion rate.[3][4]
Caption: Workflow for the weight loss corrosion measurement technique.
Protocol:
-
Specimen Preparation:
-
Cut metal specimens (e.g., mild steel) into coupons of suitable dimensions (e.g., 2 cm x 2 cm x 0.1 cm).
-
Mechanically polish the coupons with a series of emery papers of decreasing grit size to achieve a smooth surface.
-
Degrease the coupons with a suitable solvent like acetone, rinse with distilled water, and dry thoroughly.
-
Accurately weigh each coupon using an analytical balance.
-
-
Immersion Test:
-
Prepare the corrosive solution (e.g., 1 M HCl).
-
Prepare a series of corrosive solutions containing different concentrations of this compound.
-
Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
-
Post-Immersion Analysis:
-
After the immersion period, retrieve the coupons from the solutions.
-
Carefully clean the coupons to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Reweigh the cleaned and dried coupons.
-
-
Calculations:
-
Corrosion Rate (CR): CR (g·m⁻²·h⁻¹) = ΔW / (A × t)
-
ΔW = Weight loss (g)
-
A = Surface area of the coupon (m²)
-
t = Immersion time (h)
-
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100
-
CR₀ = Corrosion rate in the absence of the inhibitor.
-
CRᵢ = Corrosion rate in the presence of the inhibitor.
-
-
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics and mechanism of corrosion inhibition. These are typically performed using a three-electrode setup in an electrochemical cell.
Caption: Workflow for electrochemical corrosion inhibition studies.
a) Potentiodynamic Polarization (PDP):
Protocol:
-
Cell Setup:
-
Use a standard three-electrode cell with the metal specimen as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[2]
-
Fill the cell with the corrosive solution (with and without the inhibitor).
-
Allow the working electrode to reach a stable open-circuit potential (OCP).
-
-
Measurement:
-
Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the potential (E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.
-
Calculate the Inhibition Efficiency (IE%) : IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100
-
icorr₀ = Corrosion current density in the absence of the inhibitor.
-
icorrᵢ = Corrosion current density in the presence of the inhibitor.
-
-
b) Electrochemical Impedance Spectroscopy (EIS):
Protocol:
-
Cell Setup:
-
Use the same three-electrode setup as for PDP.
-
Allow the system to stabilize at the OCP.
-
-
Measurement:
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
Present the data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).
-
Calculate the Inhibition Efficiency (IE%) : IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100
-
Rct₀ = Charge transfer resistance in the absence of the inhibitor.
-
Rctᵢ = Charge transfer resistance in the presence of the inhibitor.
-
-
Data Presentation
The quantitative data obtained from these experiments should be summarized in tables for clear comparison. The following tables are examples based on data for the analogous compound, 6-dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium (DBN), on SUS304 stainless steel in 1 M HCl.[1]
Table 1: Potentiodynamic Polarization Data
| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | icorr (µA·cm⁻²) | Inhibition Efficiency (%) |
| 0 (Blank) | -450 | 5890 | - |
| 0.01 | -435 | 87.2 | 98.52 |
| 0.05 | -428 | 35.6 | 99.39 |
| 0.10 | -415 | 18.9 | 99.68 |
| 0.25 | -402 | 10.7 | 99.82 |
| 0.50 | -398 | 12.1 | 99.80 |
Table 2: Electrochemical Impedance Spectroscopy Data
| Inhibitor Conc. (mM) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (%) |
| 0 (Blank) | 15.8 | 125.6 | - |
| 0.01 | 985.4 | 45.8 | 98.40 |
| 0.05 | 2150.6 | 38.2 | 99.26 |
| 0.10 | 3890.1 | 30.5 | 99.60 |
| 0.25 | 5420.8 | 25.1 | 99.71 |
| 0.50 | 5100.3 | 26.8 | 99.69 |
Mechanism of Inhibition
The inhibition mechanism of triazine-dithiol derivatives is generally attributed to their adsorption onto the metal surface, which can be described by adsorption isotherms.
Caption: Proposed mechanism of corrosion inhibition by adsorption.
The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding between the heteroatoms and the metal). The Langmuir adsorption isotherm is often used to model this behavior.[1][2]
Conclusion
This compound holds significant potential as a corrosion inhibitor. The protocols outlined in these application notes provide a robust framework for its evaluation. By employing weight loss and electrochemical methods, researchers can quantify its inhibition efficiency and elucidate its mechanism of action. The data from analogous compounds suggest that high levels of protection can be expected. Further studies, including surface analysis techniques (e.g., SEM, XPS) and quantum chemical calculations, would provide a more complete understanding of its inhibitive properties.
References
Application Notes and Protocols for 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol as a Ligand for Metal Complexes
I. Introduction
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol is a heterocyclic compound featuring a triazine core, a phenylamino substituent, and two thiol groups. The presence of multiple nitrogen and sulfur donor atoms makes it a potent chelating agent for a variety of metal ions. The resulting metal complexes have potential applications in diverse fields such as materials science, catalysis, and drug development. The dithiol functionality, in particular, suggests strong coordination to soft metal ions and potential for the formation of protective films on metal surfaces.
II. Potential Applications
Based on studies of analogous triazine-dithiol compounds, metal complexes of this compound are anticipated to be valuable in the following areas:
-
Corrosion Inhibition: The ligand and its metal complexes can form a protective layer on metal surfaces, particularly copper and its alloys, inhibiting corrosion in aggressive environments. The multiple adsorption centers (N and S atoms) facilitate the formation of a stable, coordinated film.
-
Materials Science: The ability to form stable metal complexes can be exploited in the development of novel polymers and coatings with enhanced thermal stability and durability.
-
Pharmaceutical Development: Triazine derivatives are known to possess a wide range of biological activities. Metal complexation can enhance the therapeutic efficacy of the ligand, with potential applications as anticancer, antibacterial, or antifungal agents. The varied coordination geometries and redox properties of the metal centers can be tuned to target specific biological pathways.
-
Analytical Chemistry: The strong chelation properties can be utilized for the development of selective reagents for the detection and quantification of metal ions in environmental and biological samples.
III. Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical quantitative data for a representative metal complex of this compound, extrapolated from data for analogous compounds. This data is for illustrative purposes only and requires experimental verification.
| Parameter | Metal Complex | Value | Method |
| Corrosion Inhibition | |||
| Inhibition Efficiency | Cu(II) Complex | > 95% | Potentiodynamic Polarization |
| Adsorption Isotherm | Cu(II) Complex | Langmuir | Weight Loss Measurement |
| Biological Activity | |||
| IC50 (Anticancer) | Pt(II) Complex | 10-50 µM | MTT Assay (on a cancer cell line) |
| MIC (Antibacterial) | Ag(I) Complex | 5-20 µg/mL | Broth Microdilution (against E. coli) |
IV. Experimental Protocols
A. Synthesis of this compound Ligand
This protocol is a general method adapted from the synthesis of similar triazine-dithiol compounds.
Materials:
-
Cyanuric chloride
-
Aniline
-
Sodium hydrosulfide (NaSH)
-
Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Sodium bicarbonate
-
Hydrochloric acid
Procedure:
-
Monosubstitution: Dissolve cyanuric chloride in THF. Cool the solution to 0-5 °C in an ice bath. Add a solution of aniline in THF dropwise with constant stirring. Maintain the temperature below 10 °C.
-
Neutralization: After the addition is complete, allow the reaction to stir for 2 hours at room temperature. Add a saturated solution of sodium bicarbonate to neutralize the HCl formed.
-
Isolation of Intermediate: Separate the organic layer and evaporate the THF under reduced pressure to obtain the monosubstituted intermediate, 2,4-dichloro-6-(phenylamino)-1,3,5-triazine.
-
Thiolation: Dissolve the intermediate in DMF. Add a solution of sodium hydrosulfide in DMF. Heat the reaction mixture to 70-80 °C and stir for 6-8 hours.
-
Precipitation and Purification: Cool the reaction mixture and pour it into ice-cold water. Acidify with dilute hydrochloric acid to a pH of 2-3 to precipitate the product. Filter the solid, wash thoroughly with water until the washings are neutral, and dry under vacuum.
B. Synthesis of a Metal Complex (e.g., Cu(II) Complex)
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol
-
Triethylamine
Procedure:
-
Ligand Solution: Dissolve this compound in warm ethanol. Add a few drops of triethylamine to deprotonate the thiol groups.
-
Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate in ethanol.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A precipitate should form.
-
Reflux: Heat the mixture to reflux for 2-3 hours to ensure complete complexation.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Filter the precipitated complex, wash with cold ethanol, and then with diethyl ether. Dry the complex in a desiccator over anhydrous calcium chloride.
C. Characterization of the Ligand and Metal Complex
The synthesized ligand and its metal complexes should be characterized using standard analytical techniques:
-
FT-IR Spectroscopy: To identify the functional groups and confirm coordination. Look for shifts in the C=S and N-H stretching frequencies upon complexation.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the structure of the ligand and confirm the purity.
-
UV-Vis Spectroscopy: To study the electronic transitions and coordination geometry of the metal complexes.
-
Elemental Analysis (CHN): To determine the empirical formula of the synthesized compounds.
-
Molar Conductance Measurements: To determine the electrolytic nature of the metal complexes.
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of the metal complexes and infer their geometry.
V. Visualizations
Caption: General workflow for the synthesis of the ligand and its metal complex.
Caption: Proposed mechanism of corrosion inhibition by the triazine-dithiol ligand.
Application Notes & Protocols for NMR Analysis of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
These application notes provide a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of 6-(phenylamino)-1,3,5-triazine-2,4-dithiol, a molecule of interest for researchers, scientists, and drug development professionals. The following sections outline the necessary steps for sample preparation, data acquisition, and processing to ensure high-quality and reproducible results.
Introduction
This compound and its derivatives are a class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are crucial for their development and application. NMR spectroscopy is a powerful analytical technique for determining the molecular structure and purity of these compounds. However, triazine derivatives can present challenges in NMR analysis, such as poor solubility in common deuterated solvents and spectral complexity arising from restricted bond rotation.[1] This protocol provides a comprehensive approach to overcome these challenges and obtain high-quality NMR data.
Experimental Protocols
This section details the materials and methods for the NMR analysis of this compound.
Materials and Equipment
-
Compound: this compound (purity >95%)
-
Deuterated Solvents: Dimethyl sulfoxide-d6 (DMSO-d6), Chloroform-d (CDCl3), Methanol-d4 (MeOD), Acetonitrile-d3 (CD3CN), Pyridine-d5.
-
Co-solvent (optional): Trifluoroacetic acid (TFA)
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR Tubes: 5 mm high-resolution NMR tubes
-
Equipment:
-
Vortex mixer
-
Pipettes
-
NMR Spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
-
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[2] Due to the potential for low solubility of triazine derivatives, a systematic approach to solvent selection is recommended.[1]
Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR analysis into a clean, dry vial.[3]
-
Solvent Selection and Dissolution:
-
Begin by adding approximately 0.6-0.7 mL of DMSO-d6 to the vial.[3] DMSO-d6 is often a good starting choice for polar, nitrogen-containing heterocyclic compounds.
-
Vortex the sample for 30 seconds to aid dissolution. Visually inspect for any undissolved particulate matter.
-
If the compound does not fully dissolve in DMSO-d6, test solubility in other deuterated solvents such as CDCl3, MeOD, CD3CN, or pyridine-d5.[1]
-
For poorly soluble samples in common solvents, a co-solvent system can be employed. A mixture of CDCl3 with a small amount of TFA (e.g., 7% v/v) can improve solubility by protonating the triazine nitrogens, which may reduce intermolecular hydrogen bonding.[1] However, be aware that TFA can alter chemical shifts and potentially cause sample degradation.[1]
-
-
Transfer to NMR Tube: Once the sample is fully dissolved, transfer the solution to a 5 mm NMR tube using a pipette.
-
Addition of Internal Standard: Add a small amount of TMS (typically 1-2 µL) to the NMR tube as an internal reference (0.00 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: ≥ 300 MHz
-
Pulse Sequence: Standard single-pulse experiment (e.g., zg30)
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio)
-
Temperature: 298 K (25 °C). Consider variable temperature experiments if rotamers are suspected.[1]
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: ≥ 75 MHz
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Temperature: 298 K (25 °C)
2D NMR Spectroscopy (Optional):
-
If signal assignment is ambiguous, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to aid in structural elucidation.
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phase Correction: Manually phase correct the spectrum.
-
Baseline Correction: Apply a baseline correction algorithm.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.
Data Presentation
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound based on known data for similar structures.[4][5][6] Actual chemical shifts may vary depending on the solvent and other experimental conditions.
| ¹H NMR Data (Expected) |
| Chemical Shift (δ, ppm) |
| ~9.5 - 11.0 |
| ~7.0 - 7.6 |
| ~12.0 - 14.0 |
| ¹³C NMR Data (Expected) |
| Chemical Shift (δ, ppm) |
| ~170 - 180 |
| ~160 - 165 |
| ~135 - 140 |
| ~120 - 130 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
References
Application Note: FTIR Spectroscopy of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the triazine core and the potential for diverse biological activities. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique for the characterization of this molecule. It provides valuable information about the functional groups present, allowing for structural elucidation and quality control. This application note provides a detailed protocol for the FTIR analysis of this compound and a summary of its characteristic vibrational frequencies.
Data Presentation: Characteristic FTIR Peaks
The FTIR spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups: the triazine ring, the phenylamino group, and the dithiol groups. The following table summarizes the expected vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3400 - 3200 | Medium, Broad | N-H stretching (secondary amine) |
| ~3100 - 3000 | Medium | Aromatic C-H stretching (phenyl group) |
| ~2600 - 2550 | Weak | S-H stretching (thiol group) |
| ~1610 - 1570 | Strong | C=N stretching (triazine ring) |
| ~1580 - 1450 | Medium-Strong | C=C stretching (phenyl ring) |
| ~1550 - 1500 | Medium | N-H bending |
| ~1400 - 1200 | Medium | C-N stretching |
| ~850 - 750 | Strong | Triazine ring breathing/puckering |
| ~750 - 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
| ~700 - 600 | Medium | C-S stretching |
Note: The exact peak positions and intensities can be influenced by the sample state (solid or solution), intermolecular interactions, and the specific instrumentation used.
Experimental Protocol
This protocol outlines the steps for acquiring an FTIR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is suitable for solid powder samples.
Materials and Equipment:
-
This compound (solid powder)
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.
-
Perform a background scan to acquire a spectrum of the ambient environment (air). This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation:
-
Place a small amount of the powdered this compound sample onto the ATR crystal using a clean spatula.
-
Ensure the entire surface of the ATR crystal is covered with the sample.
-
-
Sample Analysis:
-
Apply pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range for analysis is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Interpretation:
-
The acquired spectrum should be baseline corrected and normalized if necessary.
-
Identify the characteristic absorption bands and compare them to the reference table to confirm the presence of the expected functional groups.
-
-
Cleaning:
-
After analysis, release the pressure clamp and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.
-
Clean the crystal surface with a lint-free wipe dampened with isopropanol or ethanol to remove any residual sample.
-
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for FTIR analysis.
Logical Relationship of Functional Groups and Spectral Regions
Caption: Functional groups and their IR regions.
Application Notes and Protocols for Mass Spectrometry Analysis of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their biological activities often stem from the unique arrangement of the triazine core, the phenylamino substituent, and the reactive dithiol groups. Accurate and detailed analysis of these molecules is crucial for drug discovery, metabolite identification, and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful tool for the sensitive and specific characterization of these compounds. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound.
Quantitative Data Summary
The following table summarizes the theoretical mass-to-charge ratios (m/z) for the parent ion and potential fragment ions of this compound. This data is essential for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative analysis.
| Ion | Formula | Theoretical m/z | Description |
| [M+H]⁺ | C₉H₉N₄S₂⁺ | 237.0320 | Protonated parent molecule |
| Fragment 1 | C₇H₆N₃S⁺ | 164.0337 | Loss of the thiourea group |
| Fragment 2 | C₆H₅N₂⁺ | 105.0453 | Phenylnitrilium ion |
| Fragment 3 | C₃H₂N₃S₂⁺ | 143.9693 | Triazine dithiol ring fragment |
Experimental Protocols
A detailed methodology for the analysis of this compound using LC-MS/MS is provided below. These protocols are based on established methods for similar triazine derivatives and can be adapted based on specific instrumentation and experimental goals.[1][2][3]
1. Sample Preparation
Proper sample preparation is critical to minimize interference from salts and other contaminants that can suppress ionization.[4][5]
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
-
Biological Sample Preparation (e.g., Plasma, Urine):
-
To 100 µL of the biological sample, add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol containing an internal standard).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[3]
-
2. Liquid Chromatography (LC) Method
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for the separation.[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Method
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.0 kV.[2]
-
Cone Voltage: 30 V (This may require optimization).
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).[2]
-
Desolvation Temperature: 350 °C.[1]
-
Source Temperature: 120 °C.[1]
-
Collision Gas: Argon.
-
Data Acquisition: Full scan mode to identify the parent ion, followed by product ion scan (tandem MS) to identify characteristic fragments. For quantitative analysis, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
Proposed Fragmentation Pathway
The fragmentation of protonated this compound ([M+H]⁺) in the gas phase is proposed to occur through several key pathways, as illustrated below. This knowledge is crucial for selecting appropriate transitions for SRM/MRM experiments.[6][7]
Caption: Proposed fragmentation of the target compound.
References
- 1. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. lcms.cz [lcms.cz]
- 4. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: X-ray Crystallography of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their structural characterization at the atomic level through single-crystal X-ray crystallography is crucial for understanding their structure-activity relationships, guiding drug design, and engineering novel materials. This document provides an overview of the methodologies involved in the synthesis, crystallization, and X-ray diffraction analysis of these compounds.
Note on Data Availability: Despite a comprehensive search for specific crystallographic data of this compound derivatives, detailed quantitative structural information, such as unit cell parameters, bond lengths, and angles from published X-ray crystallography studies, was not publicly available in the search results. The following protocols are based on general methods for similar triazine derivatives and established crystallographic techniques.
Experimental Protocols
I. Synthesis of this compound Derivatives
The synthesis of the target compounds typically involves a multi-step process starting from cyanuric chloride. The reactivity of the chlorine atoms on the triazine ring allows for sequential substitution.
Protocol for a Generic Derivative:
-
Monosubstitution: Dissolve cyanuric chloride in a suitable solvent (e.g., tetrahydrofuran). Cool the solution to 0-5 °C. Add a solution of the desired substituted aniline (1 equivalent) dropwise while maintaining the temperature. Stir for 2-4 hours.
-
Disubstitution: To the reaction mixture from the previous step, add a solution of sodium hydrosulfide (NaSH) or a similar thiolating agent (2 equivalents) at room temperature. The reaction is then typically heated to reflux for several hours to replace the remaining two chlorine atoms with thiol groups.
-
Work-up: After cooling, the reaction mixture is acidified to precipitate the product. The solid is collected by filtration, washed with water and a suitable organic solvent (e.g., diethyl ether), and dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, DMF/water).
II. Crystallization
Obtaining high-quality single crystals is the most critical and often the most challenging step for X-ray diffraction analysis.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile) is left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the compound, leading to crystal formation.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated solution of the compound is placed on a siliconized glass slide (hanging drop) or in a well (sitting drop) and sealed in a chamber containing a reservoir with a precipitant (a solvent in which the compound is less soluble). The vapor from the precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents.
III. Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine their three-dimensional structure.
General Protocol:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures).
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for absorption).
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy.
Data Presentation
As specific quantitative data for the title compounds could not be retrieved, a template for the presentation of such data is provided below.
Table 1: Crystallographic Data and Structure Refinement Details for a Hypothetical this compound Derivative.
| Parameter | Value |
| Chemical formula | C9H7N5S2 |
| Formula weight | 249.32 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated, g/cm³) | Value |
| Absorption coefficient (mm⁻¹) | Value |
| F(000) | Value |
| Crystal size (mm³) | Value x Value x Value |
| Theta range for data collection (°) | Value to Value |
| Reflections collected | Value |
| Independent reflections | Value [R(int) = Value] |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |
| R indices (all data) | R₁ = Value, wR₂ = Value |
| Largest diff. peak and hole (e.Å⁻³) | Value and Value |
Visualizations
The following diagrams illustrate the general workflows for the synthesis and structural analysis of the target compounds.
Caption: Experimental workflow from synthesis to structure determination.
Due to the absence of specific information on the signaling pathways modulated by these exact compounds in the search results, a generalized diagram for drug discovery is provided.
Caption: Logical relationship in drug action.
Application Notes and Protocols for Studying the Biological Activity of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,5-triazine scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The specific compound, 6-(phenylamino)-1,3,5-triazine-2,4-dithiol, combines the phenylamino-s-triazine core, often associated with anticancer effects, with dithiol groups that can act as enzyme inhibitors or metal chelators.[3] While direct studies on this exact molecule are not extensively documented in publicly available literature, its structural analogs have shown significant promise. For instance, various substituted phenylamino-s-triazine derivatives have demonstrated potent cytotoxic activity against human cancer cell lines, such as breast (MCF7) and colon (C26) cancer.[1][4] Furthermore, triazine derivatives have been investigated as inhibitors of key signaling proteins like PI3K, mTOR, and topoisomerase II.[5]
These application notes provide a comprehensive guide for the investigation of the biological activities of this compound, with a focus on its potential as an anticancer agent and enzyme inhibitor. The provided protocols are foundational and can be adapted for specific experimental setups.
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally related compounds, this compound is hypothesized to exhibit the following biological activities:
-
Anticancer Activity: Many 1,3,5-triazine derivatives have shown potent antiproliferative effects against a variety of cancer cell lines.[6][7][8] The mechanism of action could involve the inhibition of key signaling pathways crucial for cancer cell growth and survival.
-
Enzyme Inhibition: The dithiol moiety suggests a potential for inhibiting enzymes, particularly those with metal cofactors or susceptible cysteine residues in their active sites. Related triazine compounds have been shown to inhibit kinases such as PI3K and mTOR, as well as topoisomerases.[5]
Data Presentation: Quantitative Analysis of Biological Activity
Clear and concise data presentation is crucial for interpreting experimental results. The following tables provide templates for summarizing key quantitative data.
Table 1: In Vitro Anticancer Activity (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) of this compound | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| MDA-MB-231 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| C26 | Colon Carcinoma | Experimental Value | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| MALME-3M | Melanoma | Experimental Value | Experimental Value |
Table 2: Enzyme Inhibition Assay (IC50 and Ki Values)
| Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Inhibition Type |
| PI3Kα | Kinase Activity Assay | Experimental Value | Experimental Value | e.g., Competitive |
| mTOR | Kinase Activity Assay | Experimental Value | Experimental Value | e.g., Non-competitive |
| Topoisomerase II | DNA Relaxation Assay | Experimental Value | Experimental Value | e.g., ATP-competitive |
Experimental Protocols
Detailed methodologies are provided for key experiments to assess the biological activity of this compound.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, C26)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., PI3Kα)
This protocol measures the ability of the compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human PI3Kα enzyme
-
Kinase buffer
-
Substrate (e.g., PIP2)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the following in order:
-
Kinase buffer
-
Compound dilutions or vehicle control
-
PI3Kα enzyme
-
Substrate/ATP mixture
-
-
Incubate the reaction mixture at room temperature for the recommended time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent, and incubating again.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizations: Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Logical relationship of experimental investigations.
References
- 1. Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol | 29529-99-5 | Benchchem [benchchem.com]
- 4. Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in the Biological Activity of s-Triazine Core Compounds [mdpi.com]
- 6. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for DFT Calculations on 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
For Researchers, Scientists, and Drug Development Professionals
Introduction to DFT Calculations on Triazine Derivatives
DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For triazine derivatives, DFT calculations can provide insights into:
-
Molecular Geometry: Predicting stable conformations and providing optimized bond lengths, bond angles, and dihedral angles.
-
Tautomerism and Stability: Determining the most stable tautomeric forms of the molecule, such as the thiol and thione forms of the dithiol group.
-
Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These are essential for understanding reactivity and intermolecular interactions.
-
Vibrational Analysis: Simulating infrared (IR) and Raman spectra to aid in the interpretation of experimental spectroscopic data.
-
Spectroscopic Properties: Predicting UV-Vis absorption spectra through Time-Dependent DFT (TD-DFT) calculations.[6]
Computational Protocol
This section outlines a step-by-step protocol for performing DFT calculations on 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol.
Molecular Structure Preparation
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).
-
Tautomer Consideration: Due to the presence of thiol groups, it is crucial to build and consider the different possible tautomers: the dithiol form, the dithione form, and mixed thiol-thione forms. Each tautomer should be treated as a separate calculation.
Geometry Optimization and Frequency Calculations
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
Method: Employ a suitable DFT functional. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice for organic molecules.[7][8]
-
Basis Set: Select a basis set appropriate for the system. The 6-311++G(d,p) basis set is a good starting point, providing a balance between accuracy and computational cost.
-
Input File: Prepare an input file specifying the coordinates of the molecule, the level of theory (e.g., B3LYP/6-311++G(d,p)), and the type of calculation (geometry optimization followed by frequency analysis).
-
Execution: Run the calculation. The geometry optimization will find the lowest energy structure (a local minimum on the potential energy surface).
-
Verification: The frequency calculation is essential to confirm that the optimized structure is a true minimum (no imaginary frequencies). The results will also provide the predicted vibrational frequencies (IR and Raman spectra).
Electronic Property Calculations
-
HOMO-LUMO Analysis: From the output of the geometry optimization, extract the energies of the HOMO and LUMO. The energy gap (E_gap = E_LUMO - E_HOMO) is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): Generate the MEP surface to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to study intramolecular interactions, charge delocalization, and hyperconjugative interactions.
TD-DFT Calculations for UV-Vis Spectra
-
Method: Use the optimized geometry to perform a TD-DFT calculation (e.g., TD-B3LYP/6-311++G(d,p)).
-
Solvent Effects: To simulate experimental conditions more accurately, include a solvent model, such as the Polarizable Continuum Model (PCM).
-
Analysis: The output will provide the excitation energies and oscillator strengths for the electronic transitions, which can be used to simulate the UV-Vis absorption spectrum.
Data Presentation
The quantitative data obtained from the DFT calculations should be summarized in clear and well-structured tables for easy comparison and analysis. Below are example tables that can be populated with the results of the calculations.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles) for the Most Stable Tautomer of this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C1-N2 | Value |
| C1-N6 | Value | |
| N-H (amino) | Value | |
| C-S | Value | |
| S-H | Value | |
| Bond Angles | N2-C1-N6 | Value |
| C1-N-C(phenyl) | Value | |
| C-S-H | Value | |
| Dihedral Angles | C-N-C(phenyl)-C | Value |
Table 2: Calculated Electronic Properties of this compound Tautomers
| Tautomer | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Dithiol | Value | Value | Value | Value |
| Dithione | Value | Value | Value | Value |
| Thiol-Thione | Value | Value | Value | Value |
Table 3: Calculated Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H (amino) | Stretching | Value |
| C=N (triazine) | Stretching | Value |
| C-N | Stretching | Value |
| S-H | Stretching | Value |
| C=S | Stretching | Value |
Visualizations
Diagrams are essential for visualizing workflows and relationships. The following are Graphviz (DOT language) scripts to generate such diagrams.
Caption: Workflow for DFT calculations on this compound.
Caption: Tautomeric relationship of this compound.
By following this detailed protocol, researchers can generate robust and reliable computational data for this compound, providing a solid foundation for further experimental studies and potential applications in drug discovery and materials science.
References
- 1. Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and DFT studies on the vibrational and electronic spectra of 4,5-dihydro-6-methyl-4-[(E)-(3-pyridinylmethylene)amino]-1,2,4-triazin-3(2H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational details of molecular structure, spectroscopic properties, topological studies and SARS-Cov-2 enzyme molecular docking simulation of substituted triazolo pyrimidine thione heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Density functional theory study of vibrational spectra of acridine and phenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis yield of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol. The synthesis is primarily based on the sequential nucleophilic substitution of cyanuric chloride.
Experimental Workflow Overview
The synthesis of this compound from cyanuric chloride is a multi-step process requiring careful control over reaction conditions to achieve selective substitution and high yield. The general workflow is outlined below.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format.
Question 1: My overall yield is very low. What are the potential causes?
Answer: Low yield is a common issue in the multi-step synthesis of substituted triazines. The primary causes are often related to temperature control and reagent stoichiometry.
-
Improper Temperature Control: The nucleophilic substitution of chlorine atoms on the triazine ring is highly temperature-dependent.[1]
-
First Substitution (Aniline): If the temperature rises above 5 °C during the addition of aniline, you risk di-substitution, forming an unwanted bis(phenylamino) byproduct and reducing the amount of the desired mono-substituted intermediate.
-
Second/Third Substitution (Thiol): Insufficient heating or reaction time during the second step can lead to incomplete conversion of the dichloro-intermediate to the final dithiol product.
-
-
Incorrect Stoichiometry: An excess of aniline can promote di-substitution. Conversely, an insufficient amount of the thiolating agent (e.g., Sodium Hydrosulfide) will result in an incomplete reaction.
-
Hydrolysis of Cyanuric Chloride: Cyanuric chloride is sensitive to moisture and can hydrolyze, especially in the presence of a base. Ensure all solvents and reagents are dry.
-
Loss During Work-up: The final product is precipitated by acidification. If the pH is not sufficiently low, the product may remain dissolved as a salt, leading to significant loss.
Troubleshooting Logic for Low Yield
Caption: Decision-making workflow for troubleshooting low product yield.
Question 2: My TLC plate shows multiple spots after the reaction. How do I identify them and prevent their formation?
Answer: The presence of multiple spots indicates an impure reaction mixture. The spots likely correspond to:
-
Starting Dichloro-intermediate: 2,4-dichloro-6-(phenylamino)-1,3,5-triazine.
-
Desired Product: this compound.
-
Monothiol Intermediate: 2-chloro-4-(phenylamino)-6-mercapto-1,3,5-triazine.
-
Over-reacted Byproduct: 2,4-bis(phenylamino)-6-chloro-1,3,5-triazine (if temperature control failed in step 1).
Prevention and Solution:
-
Prevention: Strict temperature control is the most effective preventative measure. The first substitution should be maintained at 0-5 °C, while the second requires higher temperatures to proceed to completion.[1][2] Using precise stoichiometry is also crucial.
-
Identification: The polarity of these compounds will differ significantly. The dithiol product is generally more polar than the chlorinated intermediates. You can try to isolate each spot via column chromatography for characterization if needed.
-
Solution: If the reaction is incomplete (presence of intermediates), consider extending the reaction time or increasing the temperature of the thiolation step. If byproducts from step 1 are present, the synthesis must be repeated with stricter temperature control. Purification via column chromatography may be necessary, although recrystallization is often sufficient.[3]
Question 3: The reaction mixture turned dark or formed a tar-like substance. What happened?
Answer: Darkening or polymerization can occur for several reasons:
-
Excessive Heat: Overheating during the thiolation step can cause decomposition of the triazine ring or the thiol-containing compounds.
-
Oxidation: Thiols can be sensitive to oxidation, especially at high temperatures in the presence of air. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this issue.
-
Strongly Basic Conditions: While a base is required to deprotonate the thiol, excessively strong or concentrated basic conditions can promote side reactions and decomposition.
Solution:
-
Maintain a controlled reflux temperature (e.g., 50-60°C) rather than aggressive boiling.
-
Consider running the reaction under an inert atmosphere.
-
Ensure the base is added controllably and is not in vast excess.
Optimization Strategies & Data
To optimize the yield, systematically vary key reaction parameters. The following tables provide an example of how to structure your experimental data to identify optimal conditions. The data presented is illustrative.
Table 1: Effect of Temperature on Aniline Substitution (Step 1)
| Entry | Temperature (°C) | Aniline (equivalents) | Reaction Time (h) | Yield of Intermediate (%) | Purity by HPLC (%) |
|---|---|---|---|---|---|
| 1 | 0 - 5 | 1.0 | 4 | 92 | 98 |
| 2 | 10 - 15 | 1.0 | 4 | 85 | 90 (contains di-substituted) |
| 3 | 20 - 25 (RT) | 1.0 | 4 | 70 | 75 (significant di-substituted) |
Table 2: Effect of Reaction Conditions on Thiolation (Step 2)
| Entry | NaSH (equivalents) | Temperature (°C) | Reaction Time (h) | Final Yield (%) | Purity by HPLC (%) |
|---|---|---|---|---|---|
| 1 | 2.2 | 50 | 6 | 85 | 97 |
| 2 | 2.2 | 50 | 12 | 88 | 98 |
| 3 | 2.2 | 70 | 6 | 86 | 95 (more impurities) |
| 4 | 2.0 | 50 | 12 | 75 | 80 (incomplete reaction) |
Detailed Experimental Protocol (Hypothetical & Optimized)
This protocol is a recommended starting point based on general procedures for synthesizing substituted s-triazines.[4][5]
Step 1: Synthesis of 2,4-dichloro-6-(phenylamino)-1,3,5-triazine
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve cyanuric chloride (1.84 g, 10 mmol) in 50 mL of acetone.
-
Cool the flask in an ice-salt bath to 0 °C.
-
In a separate beaker, dissolve aniline (0.93 g, 10 mmol) in 20 mL of acetone.
-
Add the aniline solution dropwise to the stirred cyanuric chloride solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 4 hours. The formation of a white precipitate (the intermediate product) is expected. This suspension is used directly in the next step.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium hydrosulfide hydrate (NaSH·xH₂O) (approx. 2.5 g, ~22 mmol, 2.2 equivalents) in 30 mL of water.
-
Add the NaSH solution to the reaction mixture from Step 1.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 50-55 °C and maintain it at this temperature for 8-12 hours, with continuous stirring.
-
Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate) until the starting dichloro-intermediate spot has disappeared.
Step 3: Product Isolation and Purification
-
Cool the reaction flask in an ice bath.
-
Slowly acidify the mixture by adding 2M hydrochloric acid (HCl) dropwise until the pH is approximately 2-3. A yellowish precipitate should form.
-
Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel and wash it thoroughly with cold water to remove any inorganic salts.
-
Dry the crude product in a vacuum oven at 50 °C.
-
For further purification, recrystallize the crude solid from an ethanol/water mixture.
Frequently Asked Questions (FAQs)
Q1: Why is the order of nucleophile addition important? A: The reactivity of the C-Cl bonds in the s-triazine ring is influenced by the substituents already present. After an amino group is added, the remaining chlorine atoms become less reactive towards other nucleophiles.[4][6] Therefore, adding the phenylamino group first is standard practice for this type of substitution pattern.
Q2: Can I use other thiolating agents besides NaSH? A: Yes, other reagents like thiourea followed by alkaline hydrolysis can be used. This method avoids the direct handling of NaSH. The process involves reacting the dichloro-intermediate with thiourea to form a thiouronium salt, which is then hydrolyzed with a base (like NaOH) to yield the thiol.
Q3: What are the best analytical techniques to characterize the final product? A: A combination of techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, identify the phenyl group protons, and observe the disappearance of signals corresponding to the intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as N-H stretches from the amino group and S-H stretches (often weak) from the thiol groups.
Q4: Are there greener synthesis methods available? A: Research into green chemistry approaches for triazine synthesis is ongoing. Methods utilizing microwave irradiation or ultrasound assistance have been shown to reduce reaction times and the use of organic solvents for some derivatives.[1][7][8] For this specific synthesis, exploring a one-pot reaction in an aqueous medium or under microwave conditions could be a valuable optimization path.
References
- 1. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis and Characterization of Anionic Triazine Dendrimers with a Labile Disulfide Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
Welcome to the technical support center for the purification of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the most common initial purification step for crude this compound?
A common and straightforward initial purification step is to wash the crude solid with a suitable solvent. This can effectively remove highly soluble impurities. A solvent like diethyl ether has been noted for washing similar triazine derivatives.[1] The choice of solvent will depend on the solubility of the desired compound versus the impurities.
Q2: Which purification method is recommended for achieving high purity?
For achieving high purity, recrystallization is the most frequently cited method for analogous triazine compounds. The selection of an appropriate solvent system is crucial for successful recrystallization. If recrystallization fails to provide the desired purity, column chromatography is a more rigorous alternative.
Q3: What are some common recrystallization solvents for triazine derivatives?
Several solvents and solvent systems have been successfully used for the recrystallization of substituted triazines. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out During Recrystallization | The compound is insoluble in the chosen solvent at all temperatures, or the boiling point of the solvent is higher than the melting point of the compound. | - Try a different solvent or a solvent mixture. - Use a larger volume of solvent. - Ensure the cooling process is slow to allow for crystal formation. |
| Poor Crystal Yield | The compound is too soluble in the solvent even at low temperatures, or not enough crude material was used. | - Partially evaporate the solvent to increase the concentration of the compound. - Add a co-solvent in which the compound is less soluble (an anti-solvent). - Place the solution in an ice bath or refrigerator to maximize precipitation. |
| Colored Impurities Remain After Recrystallization | The impurity has similar solubility to the product, or the impurity is adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - A second recrystallization may be necessary. |
| Product Fails to Crystallize | The compound may be amorphous, or residual solvent is inhibiting crystallization. | - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound if available. - Ensure the product is thoroughly dried to remove any residual solvent. |
| Poor Separation During Column Chromatography | The chosen solvent system (eluent) has either too high or too low polarity. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. - Adjust the polarity of the eluent. For normal phase chromatography, if the compound is not moving, increase the polarity of the eluent. If it moves too fast, decrease the polarity. |
Data Presentation: Recrystallization Solvents for Triazine Derivatives
The following table summarizes solvents that have been used for the recrystallization of various substituted 1,3,5-triazine derivatives, which can serve as a starting point for solvent screening for this compound.
| Solvent / Solvent System | Type of Triazine Derivative | Reference |
| Isopropyl Alcohol | 2,4,6-tris(2-propynoxy)-s-triazine | [2] |
| Absolute Ethyl Alcohol | 2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine | [3] |
| Acetone/n-hexane | Substituted 1,3,5-triazine derivative | |
| Chloroform/n-hexane | Substituted 1,3,5-triazine derivative | |
| Chloroform | 2,4-diamino-6-substituted triazine | [4] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will show low solubility at room temperature and high solubility at its boiling point.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
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Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the top of the silica gel is level.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate the components.
-
Fraction Analysis: Monitor the collected fractions using thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Purification workflow for this compound.
References
"improving the performance of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol as a corrosion inhibitor"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol as a corrosion inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, experimental setup, and performance evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of corrosion inhibition by this compound?
A1: this compound is a mixed-type corrosion inhibitor. Its mechanism of action involves the adsorption of the molecule onto the metal surface, forming a protective film. This film impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. The adsorption is facilitated by the presence of multiple heteroatoms (nitrogen and sulfur) and the phenyl group, which can interact with the metal surface through lone pair electrons and π-electrons. The adsorption process typically follows the Langmuir adsorption isotherm.
Q2: In which corrosive environments is this compound expected to be effective?
A2: Triazine-dithiol derivatives have shown significant effectiveness in acidic environments, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) solutions. Their performance in neutral or alkaline solutions may vary and should be experimentally determined. The phenylamino substituent may enhance its performance in certain environments compared to alkylamino-substituted analogues due to different electronic and steric effects.
Q3: What are the expected tautomeric forms of this compound?
A3: this compound can exist in two tautomeric forms: the dithiol form and the dithione form. The dithione form is generally more stable. It is important to be aware of this tautomerism as it can influence the molecule's solubility, reactivity, and interaction with the metal surface.
Troubleshooting Guides
Synthesis of this compound
Q4: I am having trouble with the synthesis of this compound, what are the common pitfalls?
A4: The synthesis of this compound typically involves a two-step nucleophilic substitution reaction starting from cyanuric chloride. Common issues and their solutions are outlined below:
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of the monosubstituted intermediate (6-chloro-N-phenyl-1,3,5-triazine-2,4-diamine) | Reaction temperature too high, leading to disubstitution. | Carefully control the temperature of the first nucleophilic substitution to 0-5 °C. Add the aniline solution dropwise to the cyanuric chloride solution. |
| Incorrect stoichiometry. | Use a 1:1 molar ratio of cyanuric chloride to aniline. | |
| Low yield of the final dithiol product | Incomplete reaction with the sulfur nucleophile (e.g., NaSH). | Ensure the second substitution step is carried out at a higher temperature (e.g., 50-70 °C) for a sufficient duration. Use a slight excess of the sulfur nucleophile. |
| Oxidation of the thiol groups to disulfides during workup. | Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. After synthesis, store the product under an inert atmosphere and protected from light. | |
| Product is difficult to purify | Presence of side products from di- or tri-substitution in the first step. | Improve the temperature control and stoichiometry of the first reaction step. Consider using a milder base for the first substitution. |
| Residual starting materials or reagents. | Ensure complete reaction by monitoring with Thin Layer Chromatography (TLC). Use appropriate washing steps during workup to remove unreacted reagents and salts. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can improve purity. |
Experimental Application and Performance Evaluation
Q5: My inhibition efficiency measurements are inconsistent. What could be the reason?
A5: Inconsistent inhibition efficiency can arise from several factors during electrochemical or weight loss experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent Electrochemical Measurements (EIS, Potentiodynamic Polarization) | Electrode surface not properly prepared. | Ensure a consistent and reproducible surface finish for your working electrode. Polish the electrode to a mirror finish using appropriate grades of alumina or diamond paste, followed by thorough cleaning and rinsing. |
| Unstable Open Circuit Potential (OCP). | Allow the system to stabilize at OCP for a sufficient time (e.g., 30-60 minutes) before starting the electrochemical measurement. A stable OCP indicates that the inhibitor has had time to adsorb onto the metal surface. | |
| Electrode fouling. | The thiol groups in the inhibitor can sometimes lead to the formation of a thick, non-conductive film on the electrode surface, especially at higher concentrations or after prolonged exposure. This can affect the accuracy of subsequent measurements. If fouling is suspected, clean and repolish the electrode between experiments. | |
| Inhibitor degradation. | Some organic inhibitors can degrade under strong anodic or cathodic polarization. Check the stability of the inhibitor in the test solution over the duration of the experiment. | |
| Inconsistent Weight Loss Measurements | Inaccurate weighing. | Use a high-precision analytical balance. Ensure the metal coupons are completely dry before each weighing. |
| Incomplete removal of corrosion products. | Use an appropriate cleaning solution to remove all corrosion products without attacking the base metal. ASTM G1 provides standard procedures for cleaning corroded specimens. | |
| Variability in coupon surface area. | Ensure all coupons have the same dimensions and surface area. |
Q6: The inhibitor does not seem to dissolve in my corrosive medium. How can I improve its solubility?
A6: this compound has limited solubility in aqueous solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Poor solubility in aqueous acid | The molecule is largely non-polar. | Prepare a stock solution of the inhibitor in a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) before adding it to the corrosive medium. Ensure the final concentration of the organic solvent is low enough not to interfere with the corrosion process. |
| The inhibitor is in its dithiol form, which may be less soluble than its salt form. | Consider converting the dithiol to its monosodium or disodium salt by reacting it with a stoichiometric amount of sodium hydroxide or sodium ethoxide. The salt form often exhibits better solubility in aqueous media. |
Data Presentation
The following tables present representative data for the performance of triazine-dithiol based corrosion inhibitors. Note: This data is illustrative and based on published results for similar compounds. Actual experimental results for this compound may vary.
Table 1: Inhibition Efficiency of a Triazine-Dithiol Inhibitor on Mild Steel in 1 M HCl at Different Concentrations (Weight Loss Method)
| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| 0 (Blank) | 25.4 | 1.27 | - |
| 0.1 | 5.1 | 0.26 | 80.0 |
| 0.5 | 2.3 | 0.12 | 91.0 |
| 1.0 | 1.1 | 0.06 | 95.7 |
| 2.0 | 0.8 | 0.04 | 96.9 |
Table 2: Electrochemical Polarization Parameters for Mild Steel in 1 M HCl in the Absence and Presence of a Triazine-Dithiol Inhibitor
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | Icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | Inhibition Efficiency (%) |
| 0 (Blank) | -485 | 1050 | 75 | -120 | - |
| 0.5 | -470 | 95 | 70 | -115 | 91.0 |
| 1.0 | -465 | 48 | 68 | -112 | 95.4 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel in 1 M HCl in the Absence and Presence of a Triazine-Dithiol Inhibitor
| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| 0 (Blank) | 45 | 150 | - |
| 0.5 | 520 | 55 | 91.3 |
| 1.0 | 980 | 30 | 95.4 |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Cyanuric chloride
-
Aniline
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Sodium hydrosulfide (NaSH)
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Acetone
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N,N-Dimethylformamide (DMF)
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Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl)
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Distilled water
Procedure:
-
Step 1: Synthesis of 2-chloro-4,6-bis(phenylamino)-1,3,5-triazine:
-
Dissolve cyanuric chloride (1 equivalent) in acetone in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
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Separately, dissolve aniline (1 equivalent) and sodium carbonate (1 equivalent) in a mixture of acetone and water.
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Add the aniline solution dropwise to the cyanuric chloride solution over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for another 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
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Filter the resulting white precipitate, wash with cold water, and dry under vacuum.
-
-
Step 2: Synthesis of this compound:
-
Dissolve the product from Step 1 (1 equivalent) in DMF.
-
Add a solution of sodium hydrosulfide (2.2 equivalents) in DMF to the reaction mixture.
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Heat the mixture to 60-70 °C and stir for 8-10 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a large volume of ice-cold water.
-
Acidify the solution to pH 2-3 with dilute HCl to precipitate the product.
-
Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Protocol 2: Electrochemical Measurements
Apparatus:
-
Potentiostat/Galvanostat with impedance measurement capabilities
-
Three-electrode corrosion cell (working electrode: mild steel, counter electrode: platinum sheet, reference electrode: Saturated Calomel Electrode - SCE)
Procedure:
-
Working Electrode Preparation:
-
Polish the mild steel working electrode with successively finer grades of emery paper, followed by polishing with alumina slurry to a mirror finish.
-
Degrease the electrode with acetone, rinse with distilled water, and dry.
-
-
Electrochemical Cell Setup:
-
Fill the corrosion cell with the test solution (e.g., 1 M HCl) with and without the desired concentration of the inhibitor.
-
Immerse the three electrodes in the solution.
-
-
Open Circuit Potential (OCP) Measurement:
-
Allow the working electrode to reach a stable OCP by immersing it in the test solution for at least 30 minutes before any electrochemical measurements.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the OCP over a frequency range of 100 kHz to 10 mHz with a small amplitude AC signal (e.g., 10 mV).
-
Analyze the Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
-
Potentiodynamic Polarization:
-
After the EIS measurement, conduct potentiodynamic polarization scans from a potential of approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the anodic and cathodic curves.
-
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Mechanism of corrosion inhibition by forming a protective film.
Caption: Standard workflow for electrochemical evaluation of the inhibitor.
Technical Support Center: Characterization of Triazine-Dithiol Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of triazine-dithiol compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges in the synthesis of triazine-dithiol compounds?
A1: The synthesis of triazine-dithiol compounds, often starting from cyanuric chloride, presents several challenges. The stepwise nucleophilic substitution is temperature-dependent, and controlling the reaction to achieve the desired substitution pattern can be difficult.[1] When synthesizing derivatives with different nucleophiles, the order of their addition is crucial; for instance, with O- and N-type nucleophiles, the O-type should generally be incorporated first.[1] Incomplete reactions can lead to a mixture of mono-, di-, and tri-substituted products, complicating the purification process.
Q2: Why is the purification of triazine-dithiol compounds often difficult?
A2: Purification is challenging due to several factors. Triazine-dithiol derivatives often exhibit poor solubility in common organic solvents.[2] Additionally, the product mixture can contain closely related impurities and byproducts from the synthesis, which have similar chromatographic behavior, making separation by standard column chromatography difficult.[2] In such cases, more advanced techniques like semi-preparative liquid chromatography may be necessary to achieve high purity.[2]
Q3: What causes the NMR spectra of my triazine-dithiol compounds to be complex and show broad peaks?
A3: The complexity of NMR spectra for these compounds, particularly those with amino substituents, often arises from the presence of rotamers due to restricted rotation around the C-N bond between the triazine ring and the amino group.[1][3] This can result in multiple peaks for a single nucleus, leading to a complicated and difficult-to-interpret spectrum.[1][3] Broad peaks can be caused by several factors, including poor shimming of the NMR instrument, low solubility of the compound leading to an inhomogeneous sample, or the sample being too concentrated.[4]
Q4: Are triazine-dithiol compounds generally stable?
A4: The stability of triazine compounds can vary depending on their substituents and the environmental conditions. The s-triazine ring itself is quite stable.[5] However, the thiol groups can be susceptible to oxidation, especially in the presence of air, which can lead to the formation of disulfide byproducts. The stability can also be affected by pH; for instance, some triazine derivatives can undergo hydrolysis under acidic conditions.[5][6]
Troubleshooting Guides
NMR Spectroscopy
| Problem | Possible Cause | Suggested Solution |
| Broad Peaks in ¹H or ¹³C NMR | 1. Poor instrument shimming.2. Low solubility of the compound.3. Sample is too concentrated.4. Presence of paramagnetic impurities. | 1. Re-shim the instrument.2. Try a different deuterated solvent (e.g., DMSO-d₆, DMF-d₇) or gently warm the sample if the compound is stable at higher temperatures.3. Dilute the sample.4. Purify the sample further. |
| Overlapping Peaks | The chemical shifts of different protons or carbons are too close. | Try a different deuterated solvent, as this can alter the chemical shifts of the peaks.[4][7] For example, spectra in benzene-d₆ often show different patterns compared to chloroform-d₃.[4][7] |
| More Peaks Than Expected | Presence of rotamers due to restricted C-N bond rotation. | Try acquiring the spectrum at a higher temperature. This can increase the rate of bond rotation and may cause the distinct peaks of the rotamers to coalesce into a single, averaged peak.[7] |
| Disappearance of -SH Proton Signal | The thiol proton is acidic and can exchange with residual water in the solvent. | Add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The thiol proton peak should disappear or significantly decrease in intensity due to deuterium exchange.[4][8] |
| Residual Solvent Peaks Obscuring Signals | The compound was not thoroughly dried. | Dissolve the compound in a small amount of a volatile solvent like dichloromethane and re-evaporate the solvent. Repeat this process a few times to azeotropically remove the persistent solvent.[4][8] |
Mass Spectrometry
| Problem | Possible Cause | Suggested Solution |
| No Molecular Ion Peak (M⁺) | The molecular ion is unstable and fragments immediately upon ionization. | Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI). ESI is particularly useful for polar and thermally labile molecules. |
| Complex Fragmentation Pattern | The molecule undergoes multiple fragmentation pathways. | Analyze the fragmentation pattern to identify characteristic losses. For triazine rings, look for losses of substituents or ring cleavage. The presence of sulfur can be identified by the M+2 peak due to the natural abundance of the ³⁴S isotope. |
| Low Signal Intensity | Poor ionization of the compound or low concentration. | Optimize the mass spectrometer settings, including the ionization source parameters. Ensure the sample is sufficiently concentrated. For low molecular weight compounds, matrix-assisted laser desorption/ionization (MALDI) with a suitable matrix can sometimes improve signal intensity.[9] |
Purification
| Problem | Possible Cause | Suggested Solution |
| Compound is Insoluble in Common Chromatography Solvents | The compound has low solubility due to its polarity and/or strong intermolecular interactions. | For column chromatography, try a more polar solvent system. If solubility remains an issue, consider techniques like semi-preparative HPLC, which can handle a wider range of compounds and achieve high purity.[2] Sometimes, modifying the pH of the mobile phase can improve the solubility of acidic or basic compounds.[2] |
| Co-elution of Impurities | The impurities have similar polarity to the desired compound. | Optimize the mobile phase for column chromatography by trying different solvent mixtures to improve separation. If this fails, semi-preparative HPLC with a different stationary phase (e.g., reversed-phase if normal-phase was used initially) may provide the necessary resolution.[2] |
| Product Degradation on Silica Gel | The thiol groups may be sensitive to the acidic nature of standard silica gel. | Use neutral or basic alumina for column chromatography, or deactivated silica gel. |
Data Presentation
Table 1: Physicochemical Properties of Selected Triazine-Dithiol Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reference |
| 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol | C₁₁H₂₀N₄S₂ | 272.43 | 141 - 145 | White to orange to green crystalline powder | [10][11] |
| 6-(3-Triethoxysilylpropylamino)-1,3,5-triazine-2,4-dithiol | C₁₂H₂₄N₄O₃S₂Si | 364.6 | - | - | [12] |
| 1,3,5-Triazine-2,4,6-trithiol (Trithiocyanuric acid) | C₃H₃N₃S₃ | 177.27 | >300 (decomposes) | Yellow powder |
Note: The solubility of triazine-dithiol compounds can vary significantly based on their substituents. Generally, they exhibit higher solubility in polar aprotic solvents like DMSO and DMF. The parent compound, 1,3,5-triazine-2,4,6-trithiol, is reported to be more soluble in polar solvents like water and alcohols.[4]
Experimental Protocols
Protocol 1: General Synthesis of a Disubstituted Triazine-Dithiol
This protocol is a general guideline and may require optimization for specific substrates.
-
Step 1: First Substitution
-
Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone, THF) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.
-
In a separate flask, dissolve the first nucleophile (e.g., an amine, 1 equivalent) and a base (e.g., sodium bicarbonate, 1.1 equivalents) in the same solvent.
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Add the nucleophile solution dropwise to the cyanuric chloride solution while maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at this temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Step 2: Second Substitution
-
To the reaction mixture from Step 1, add a solution of the second nucleophile (e.g., sodium hydrogen sulfide to introduce a thiol group, 2 equivalents) in water or a suitable solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Again, monitor the reaction by TLC.
-
-
Step 3: Work-up and Purification
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid product, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography.
-
Protocol 2: NMR Sample Preparation and Analysis
-
Weigh 5-10 mg of the purified triazine-dithiol compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Choose a solvent in which the compound is sufficiently soluble.
-
Cap the NMR tube and gently agitate or sonicate to dissolve the sample completely.
-
Acquire a ¹H NMR spectrum.
-
If the spectrum is complex due to suspected rotamers, acquire another spectrum at an elevated temperature (e.g., 50 °C, 80 °C) to observe any changes in the peak shapes.
-
To confirm the presence of an -SH proton, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The -SH peak should disappear or diminish.
-
Acquire a ¹³C NMR spectrum. Depending on the compound's stability and concentration, this may require a longer acquisition time.
Protocol 3: Mass Spectrometry Analysis (ESI-MS)
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation.
-
Set up the ESI-MS instrument in positive or negative ion mode, depending on the nature of the compound. For triazine-dithiols, positive ion mode is often suitable for detecting the protonated molecule [M+H]⁺.
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the full scan mass spectrum over an appropriate m/z range.
-
If further structural information is needed, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and inducing fragmentation.
Visualizations
Caption: General experimental workflow for the synthesis and characterization of triazine-dithiol compounds.
Caption: Troubleshooting decision tree for complex NMR spectra of triazine-dithiol compounds.
References
- 1. tdx.cat [tdx.cat]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. asianpubs.org [asianpubs.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 6-(DIBUTYLAMINO)-1,3,5-TRIAZINE-2,4-DITHIOL | 29529-99-5 [chemicalbook.com]
- 12. 6-(3-Triethoxysilylpropylamino)-1,3,5-triazine-2,4-dithiol | C12H24N4O3S2Si | CID 58340314 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
Welcome to the technical support center for the synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound. The synthesis is typically a two-step sequential nucleophilic substitution reaction starting from cyanuric chloride.
Q1: Low or no yield of the desired product.
Possible Causes & Solutions:
-
Incorrect Reaction Temperature: The sequential substitution of chlorine atoms on the triazine ring is highly temperature-dependent.
-
Step 1 (Aniline addition): This reaction should be carried out at a low temperature, typically 0-5 °C, to ensure mono-substitution.[1][2] If the temperature is too high, di- and tri-substituted aniline byproducts will form.
-
Step 2 (Dithiol addition): The subsequent reaction with a sulfur nucleophile (e.g., sodium hydrosulfide) requires a higher temperature, often room temperature or gentle heating, to replace the remaining two chlorine atoms.
-
-
Improper pH Control: The reaction releases hydrochloric acid (HCl), which needs to be neutralized.
-
Poor Quality of Reagents: Ensure that cyanuric chloride, aniline, and the sulfur source are of high purity. Cyanuric chloride is moisture-sensitive and can hydrolyze over time.
Q2: The final product is a mixture of compounds and is difficult to purify.
Possible Causes & Solutions:
-
Formation of Over-substituted Byproducts: If the temperature during the addition of aniline is not strictly controlled, a mixture of mono-, di-, and tris-(phenylamino)-1,3,5-triazine can be formed.[1]
-
Solution: Maintain the reaction temperature at 0-5 °C during the aniline addition and add the aniline solution dropwise to the cyanuric chloride solution to avoid localized heating.
-
-
Hydrolysis of Chloro-intermediates: The intermediate, 2-(phenylamino)-4,6-dichloro-1,3,5-triazine, can hydrolyze to form 2-(phenylamino)-4-chloro-6-hydroxy-1,3,5-triazine or the corresponding dihydroxy derivative, especially in the presence of moisture and at elevated temperatures.
-
Solution: Use anhydrous solvents and maintain a non-acidic pH throughout the reaction.
-
-
Incomplete Reaction: If the second step (reaction with the sulfur nucleophile) does not go to completion, the final product will be contaminated with the starting dichloro-intermediate.
-
Solution: Ensure a sufficient reaction time and appropriate temperature for the second step. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Q3: The mass spectrum of the product shows unexpected molecular weights.
Possible Causes & Solutions:
-
Presence of Byproducts: As mentioned, over-substitution with aniline or hydrolysis can lead to products with different molecular weights.
-
Formation of Disulfides: The dithiol product can be oxidized to form disulfide bridges between molecules, leading to higher molecular weight species.
-
Solution: Handle the final product under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Frequently Asked Questions (FAQs)
Q4: What is the correct order of adding the nucleophiles?
It is crucial to add the aniline first, followed by the sulfur nucleophile. It is generally difficult to substitute another nucleophile after an amine has been introduced to the triazine ring.[1]
Q5: What is a suitable solvent for this synthesis?
A two-phase system of water and a non-polar organic solvent like benzene or toluene can be used. Acetone is also a common solvent for the first step.[4] The choice of solvent may depend on the specific sulfur nucleophile used in the second step.
Q6: Why is a base necessary in this reaction?
Each nucleophilic substitution reaction releases a molecule of HCl. A base is required to neutralize this acid, as its buildup can lead to unwanted side reactions, including hydrolysis of the triazine ring.[3] Common bases include sodium carbonate and sodium bicarbonate.
Q7: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, the consumption of the reactants and the formation of the product can be tracked over time.
Data Presentation
Table 1: Temperature Control in Sequential Substitution of Cyanuric Chloride
| Substitution Step | Nucleophile | Recommended Temperature | Potential Side Products if Temperature is Too High |
| First Chlorine | Aniline | 0-5 °C | 2,4-bis(phenylamino)-6-chloro-1,3,5-triazine, 2,4,6-tris(phenylamino)-1,3,5-triazine |
| Second Chlorine | Sodium Hydrosulfide | Room Temperature to 50 °C | Increased risk of hydrolysis to hydroxy-triazines |
| Third Chlorine | Sodium Hydrosulfide | Room Temperature to 50 °C | Increased risk of hydrolysis to hydroxy-triazines |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound, based on established procedures for sequential nucleophilic substitution on cyanuric chloride.
Step 1: Synthesis of 2-(Phenylamino)-4,6-dichloro-1,3,5-triazine
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Dissolve cyanuric chloride in a suitable solvent (e.g., acetone or a mixture of benzene and water) in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C using an ice bath.[1]
-
Dissolve aniline in the same solvent and add it dropwise to the cyanuric chloride solution over a period of 1-2 hours, while vigorously stirring and maintaining the temperature at 0-5 °C.
-
Simultaneously, add a solution of a base (e.g., sodium carbonate) in water dropwise to neutralize the HCl formed during the reaction. Maintain the pH in the neutral to slightly alkaline range.
-
After the addition is complete, continue stirring at 0-5 °C for another 2-4 hours.
-
Monitor the reaction by TLC until the cyanuric chloride is consumed.
-
The intermediate product, 2-(phenylamino)-4,6-dichloro-1,3,5-triazine, can be isolated by filtration if it precipitates, or the reaction mixture can be carried forward to the next step.
Step 2: Synthesis of this compound
-
To the solution containing 2-(phenylamino)-4,6-dichloro-1,3,5-triazine, add a solution of sodium hydrosulfide (NaSH) in water. An excess of the nucleophile is typically used.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 40-50 °C.
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Stir the reaction mixture for several hours until TLC analysis indicates the disappearance of the dichloro-intermediate.
-
After the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
Technical Support Center: Enhancing the Stability of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol solutions.
Troubleshooting Guide: Common Stability Issues
Researchers may encounter several stability-related problems when working with this compound solutions. This guide provides potential causes and solutions for these common issues.
| Issue | Potential Causes | Recommended Solutions |
| Precipitation or Crystallization | - Poor solubility in the chosen solvent.- Temperature fluctuations.- pH of the solution is not optimal for solubility.- Solution is supersaturated. | - Solvent Selection: Ensure the use of an appropriate solvent. While data for the target compound is limited, related dithiol triazines exhibit solubility in pyridine. Co-solvents or solubility enhancers may be necessary for aqueous solutions.- Temperature Control: Store solutions at a constant and appropriate temperature. For stock solutions, storage at -80°C is recommended to minimize degradation and solubility changes.[1]- pH Adjustment: Optimize the pH of the solution. The thiol groups are acidic and their ionization state, which affects solubility, is pH-dependent.- Concentration Management: Prepare solutions at concentrations known to be stable. If a higher concentration is needed, perform solubility studies first. |
| Discoloration (e.g., yellowing) | - Oxidation of the thiol groups to disulfides or other oxidized species.- Photodegradation upon exposure to light.- pH-dependent degradation. | - Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Antioxidants: Consider the addition of antioxidants, but verify their compatibility with the compound and downstream applications.- Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.[2][3][4][5]- pH Control: Maintain the solution at an optimal pH where the compound is most stable. Stability of some triazine derivatives has been shown to be pH-dependent.[6][7] |
| Loss of Biological Activity or Potency | - Chemical degradation of the molecule (e.g., hydrolysis of the triazine ring, oxidation of thiols).- Adsorption to container surfaces. | - Stability-Indicating Assays: Regularly monitor the concentration of the active compound using a validated stability-indicating analytical method, such as HPLC.- Proper Storage: Adhere to recommended storage conditions (temperature, light protection, inert atmosphere).- Container Selection: Use low-protein-binding containers if adsorption is suspected, especially for dilute solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: While specific solubility data for this compound is not extensively published, a related compound, 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol, is soluble in pyridine. For other organic solvents, it is advisable to perform small-scale solubility tests. For aqueous buffers, the pH will significantly influence solubility due to the acidic nature of the thiol groups.
Q2: What are the optimal storage conditions to ensure the stability of the solution?
A2: To maximize stability, stock solutions should be stored at low temperatures, such as -80°C, in airtight containers protected from light.[1] For working solutions, storage at 2-8°C is recommended for short-term use, also with light protection.
Q3: My solution has turned cloudy. What should I do?
A3: Cloudiness or precipitation can indicate poor solubility or degradation. First, verify that the storage temperature has been stable. If so, the compound may be degrading. You can try to redissolve the precipitate by gentle warming or sonication, but it is crucial to confirm the integrity of the compound using an analytical technique like HPLC before use. It is recommended to prepare a fresh solution.
Q4: How does pH affect the stability of this compound solutions?
A4: The stability of triazine derivatives and thiol-containing compounds can be highly pH-dependent.[6][7] The thiol groups can be oxidized to disulfides, a reaction that is often accelerated at neutral or alkaline pH. The triazine ring itself can be susceptible to hydrolysis, and the rate of this degradation can also be influenced by pH. It is recommended to perform a pH-stability profile to determine the optimal pH for your specific application and storage.
Q5: What analytical methods are suitable for assessing the stability of my solution?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[2][3][4] This method should be able to separate the intact parent compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products.
Experimental Protocols
Protocol 1: General Stability Testing of this compound Solutions
Objective: To assess the stability of the compound in a specific solvent and storage condition.
Methodology:
-
Solution Preparation: Prepare a solution of known concentration in the desired solvent system.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated stability-indicating HPLC method to determine the initial concentration and purity.
-
Storage: Store the remaining solution under the desired conditions (e.g., specific temperature, light exposure, and atmosphere).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the solution and analyze it using the same HPLC method.
-
Data Analysis: Compare the concentration and purity of the compound at each time point to the initial values. A significant decrease in concentration or the appearance of new peaks indicates degradation.
Protocol 2: HPLC Method for Purity and Degradation Analysis
Objective: To quantify the amount of this compound and detect its degradation products.
Methodology:
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation between the parent compound and any degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of the compound. A wavelength of maximum absorbance should be chosen.
-
Injection Volume: 10-20 µL.
-
Quantification: Use a calibration curve prepared with standards of known concentrations.
Visualizations
References
- 1. old.uoi.gr [old.uoi.gr]
- 2. ptfarm.pl [ptfarm.pl]
- 3. mdpi.com [mdpi.com]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and stability of exocyclic triazine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [repository.tcu.edu]
Technical Support Center: Interpreting NMR Spectra of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol. The information is designed to address common challenges encountered during the interpretation of its NMR spectra.
Predicted NMR Data
Due to the potential for tautomerism and dynamic exchange phenomena in solution, the observed NMR spectra of this compound can be complex. The following tables provide predicted chemical shifts for the main tautomeric forms. Actual chemical shifts can vary based on solvent, concentration, and temperature.
Tautomers of this compound:
The molecule can exist in equilibrium between the dithiol and the more stable dithione form. The dithione tautomer is generally expected to be the major species observed in solution.
-
Dithiol Form: this compound
-
Dithione Form: 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dithione
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆
| Protons | Predicted δ (ppm) | Multiplicity | Notes |
| Phenyl H (ortho) | 7.50 - 7.80 | Doublet | |
| Phenyl H (meta) | 7.20 - 7.40 | Triplet | |
| Phenyl H (para) | 7.00 - 7.20 | Triplet | |
| Amine N-H | 9.50 - 10.50 | Broad Singlet | Chemical shift can be highly variable and may broaden or exchange with water. |
| Thiol S-H (Dithiol) | 12.0 - 14.0 | Broad Singlet | Only present in the dithiol tautomer; may not be observed due to exchange. |
| Triazine N-H (Dithione) | 11.0 - 13.0 | Broad Singlet | Only present in the dithione tautomer; may broaden significantly. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
| Carbon | Predicted δ (ppm) | Notes |
| C=S (Dithione) | 175.0 - 185.0 | Characteristic signal for the thione tautomer. |
| C-S (Dithiol) | 160.0 - 170.0 | Expected for the thiol tautomer. |
| C-N (Triazine) | 165.0 - 175.0 | Carbon bearing the phenylamino group. |
| Phenyl C (ipso) | 138.0 - 142.0 | Carbon attached to the amino group. |
| Phenyl C (ortho) | 120.0 - 125.0 | |
| Phenyl C (meta) | 128.0 - 130.0 | |
| Phenyl C (para) | 122.0 - 127.0 |
Troubleshooting and FAQs
Q1: Why is the solubility of my this compound sample poor in common NMR solvents like CDCl₃?
A1: Amino-substituted triazines often exhibit low solubility in many common deuterated solvents due to strong intermolecular hydrogen bonding and potential π-stacking between the aromatic and triazine rings, which can lead to the formation of insoluble aggregates.[1]
-
Troubleshooting:
-
Use more polar aprotic solvents like DMSO-d₆ or DMF-d₇, which are better at disrupting hydrogen bonds.
-
Consider adding a small amount of trifluoroacetic acid (TFA) to a solvent like CDCl₃ (e.g., 7% v/v). Protonation of the triazine ring can reduce intermolecular interactions and improve solubility.[1]
-
Acquiring the spectrum at an elevated temperature (e.g., 50 °C) can also enhance solubility.[1]
-
Q2: My NMR spectrum shows very broad peaks, especially in the aromatic and N-H regions. What could be the cause?
A2: Broadening of signals is a common issue for this class of compounds and can be attributed to several factors:
-
Rotational Isomers (Rotamers): Restricted rotation around the C-N bond between the triazine and the phenylamino group can lead to the presence of multiple rotamers in equilibrium. If the rate of interconversion is on the NMR timescale, it results in broad peaks.[1][2]
-
Tautomerism: The equilibrium between the dithiol and dithione tautomers can contribute to peak broadening if the exchange rate is intermediate on the NMR timescale.
-
Proton Exchange: The N-H and S-H protons can undergo chemical exchange with each other or with trace amounts of water in the solvent. This is especially true for the acidic thiol and amide protons.
-
Troubleshooting:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this issue. At lower temperatures, the exchange may slow down, resulting in sharper signals for individual rotamers or tautomers. At higher temperatures, the exchange may become rapid, leading to a single, averaged, and sharper signal.
-
D₂O Exchange: Add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H spectrum. If a broad peak disappears, it confirms that it was an exchangeable proton (N-H or S-H).
-
Q3: I see more signals in the aromatic region than I expect for a single phenyl group. Why is this?
A3: The presence of more than the expected three signals (for ortho, meta, and para protons) for the phenyl group is often due to the slow rotation around the C-N bond, leading to distinct chemical environments for the protons on either side of the phenyl ring.[1] This means that the two ortho protons (and the two meta protons) may become chemically non-equivalent, giving rise to separate signals.
-
Troubleshooting:
-
As with broad peaks, running a VT-NMR experiment can be very informative. At higher temperatures, the rotation may become fast enough to make the ortho and meta protons equivalent, causing the signals to coalesce into the expected pattern.
-
Q4: I am not sure if my compound is in the dithiol or dithione form. How can NMR help me distinguish between them?
A4: ¹³C NMR is particularly useful for identifying the dominant tautomer.
-
Dithione Form: Look for a signal in the downfield region of the ¹³C spectrum, typically between 175 and 185 ppm. This is characteristic of a C=S (thione) carbon.
-
Dithiol Form: The C-S carbon of the dithiol form would appear further upfield, likely in the 160-170 ppm range.
-
In the ¹H NMR, the presence of a broad signal between 11.0 and 13.0 ppm could indicate the triazine N-H protons of the dithione form, while a signal from 12.0 to 14.0 ppm might suggest the S-H protons of the dithiol form. However, these are often broad and can be difficult to assign definitively without further experiments.
Experimental Protocols
Standard Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of dry this compound.
-
Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is recommended for initial analysis due to its good solvating power for polar compounds).
-
Dissolution: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to aid dissolution. If the sample does not fully dissolve, gentle heating of the tube with a heat gun may be attempted.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra. It is advisable to also run 2D NMR experiments like COSY and HSQC to aid in the assignment of proton and carbon signals, especially if the 1D spectra are complex.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues when interpreting the NMR spectrum of this compound.
Caption: Troubleshooting workflow for NMR spectral interpretation.
References
"overcoming issues in the electrochemical polymerization of triazine-dithiols"
Welcome to the technical support center for the electrochemical polymerization of triazine-dithiols. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your work in developing functional polymeric nanofilms.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the electrochemical polymerization of triazine-dithiols.
Q1: Why am I observing low polymer yield or slow film growth?
A1: Low polymer yield can be attributed to several factors related to the experimental setup and parameters. Consider the following:
-
Monomer Concentration: The concentration of the triazine-dithiol monomer is critical. An optimal concentration is necessary for efficient polymerization. For instance, in the polymerization of 6-(N-allyl-1,1,2,2-tetrahydroperfluorodecyl)amino-1,3,5-triazine-2,4-dithiol monosodium (AF17N) on aluminum, a concentration of 5 mM was found to be optimal.[1][2][3] Concentrations that are too low will result in a slower polymerization rate.
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Electropolymerization Time: The duration of the polymerization process directly impacts the film thickness and weight. Insufficient time will lead to incomplete film formation. For AF17N and 6-diallylamino-1,3,5-triazine-2,4-dithiol monosodium (DAN), an optimal time of 6 minutes has been reported.[1][2][3][4][5]
-
Current Density/Potential: The applied current density or potential drives the polymerization reaction. A value that is too low may not be sufficient to initiate or sustain the polymerization process. For DAN on an aluminum surface, a current density of 0.2 mA/cm² was found to be effective.[4][5]
-
Supporting Electrolyte: The choice and concentration of the supporting electrolyte are crucial for maintaining conductivity in the solution. Common electrolytes include NaNO2, Na2CO3, and Na2SO3.[5][6] Ensure the electrolyte is soluble in your solvent and does not interfere with the polymerization.
Q2: The polymer film has poor adhesion to the substrate. What could be the cause?
A2: Poor adhesion is often related to the substrate surface condition and the initial stages of polymerization.
-
Substrate Pre-treatment: The substrate surface must be clean and free of contaminants to ensure proper adhesion. For example, aluminum plates are often cleaned before polymerization.[7] An oxide layer on the substrate, such as alumina on aluminum, can sometimes hinder polymerization.[2]
-
Initial Polymerization Steps: The initial moments of electropolymerization are critical for forming a stable interface between the polymer and the substrate. The formation of radical cations from the triazine-dithiol monomers is a key step in the film formation process.[6]
Q3: The resulting polymer film is not uniform and shows irregular morphology. How can I improve this?
A3: Film uniformity is influenced by several experimental parameters.
-
Temperature: Temperature can affect the reaction kinetics and diffusion of the monomer. For the polymerization of AF17N, the film thickness and weight reached a maximum at 15 °C.[2] Higher temperatures can sometimes lead to accelerated side reactions or the formation of an insulating alumina layer, which can cause pinholes.[2]
-
Solvent: The choice of solvent can influence the solubility of the monomer and the swelling of the resulting polymer film, which in turn affects the film's morphology.
-
Stirring: While some protocols are conducted without agitation[5][6], in other systems, controlled agitation might be necessary to ensure a uniform concentration of the monomer at the electrode surface.
Q4: My electrode seems to be fouling quickly. What can I do to prevent this?
A4: Electrode fouling can occur due to the formation of an insulating polymer layer that prevents further polymerization or by the occurrence of undesirable side reactions.
-
Potential/Current Control: Operating at an excessively high potential or current density can lead to over-oxidation of the monomer or the polymer, resulting in the formation of passivating layers. It is important to operate within an optimal potential window.
-
Pulsed Polymerization: In some cases, applying the potential or current in pulses can help to mitigate electrode fouling by allowing time for the monomer to diffuse to the electrode surface and for byproducts to diffuse away.
Quantitative Data Summary
The following table summarizes key experimental parameters from cited literature for the electrochemical polymerization of different triazine-dithiols.
| Monomer | Substrate | Monomer Concentration | Current Density | Temperature | Time | Supporting Electrolyte | Reference |
| 6-(N-allyl-1,1,2,2-tetrahydroperfluorodecyl)amino-1,3,5-triazine-2,4-dithiol monosodium (AF17N) | Pure Aluminum | 5 mM | 0.3 mA/cm² | 15 °C | 6 min | Not Specified | [1][2][3] |
| 6-diallylamino-1,3,5-triazine-2,4-dithiol monosodium (DAN) | Pure Aluminum | 5 mM | 0.2 mA/cm² | 298 K (25 °C) | 6 min | 0.15 M NaNO2 | [4][5] |
| s-triazine | Carbon Cloth | 5 mM | 0.01 A/cm² | Not Specified | 20 min | 1 M H₂SO₄ | [7] |
| 6-(dibutylamino)-1,3,5-triazine-4,6-dithiolmonosodium salt (DBN) & 6-(dihexylamino)-1,3,5-triazin-4,6-dithiolmonosodim salt (DHN) | Stainless Steel | Not Specified | Not Specified | Not Specified | Not Specified | 0.1 M Na₂CO₃ | [6] |
Detailed Experimental Protocols
Protocol 1: Electrochemical Polymerization of 6-diallylamino-1,3,5-triazine-2,4-dithiol monosodium (DAN) on Aluminum [4][5]
-
Substrate Preparation: Cut pure aluminum plates to the desired dimensions (e.g., 50 x 30 x 0.1 mm). Clean the substrates thoroughly.
-
Electrolyte Preparation: Prepare a 5 mM solution of DAN in distilled water containing 0.15 M NaNO₂ as the supporting electrolyte.
-
Electrochemical Cell Setup: Use a three-electrode system with the aluminum plate as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Polymerization: Perform the electropolymerization using either galvanostatic or cyclic voltammetry methods at 298 K without stirring.
-
Galvanostatic Method: Apply a constant current density of 0.2 mA/cm² for 6 minutes.
-
Cyclic Voltammetry: Sweep the potential at a rate of 10 mV/s.
-
-
Post-Polymerization Treatment: After polymerization, rinse the coated aluminum plate with distilled water and dry it.
-
Characterization: Analyze the resulting polymer film using techniques such as FT-IR and X-ray Photoelectron Spectroscopy (XPS) to confirm the chemical structure.
Visualizations
Below are diagrams illustrating key processes and relationships in the electrochemical polymerization of triazine-dithiols.
References
- 1. Study of influencing factors and the mechanism of preparing triazinedithiol polymeric nanofilms on aluminum surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Study of Influencing Factors and the Mechanism of Preparing Triazinedithiol Polymeric Nanofilms on Aluminum Surfaces | Semantic Scholar [semanticscholar.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. electrochemsci.org [electrochemsci.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Anticorrosion Performance of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticorrosion properties of 6-(substituted-amino)-1,3,5-triazine-2,4-dithiol derivatives, with a focus on validating the potential of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol as a corrosion inhibitor. Due to the limited direct experimental data on the phenylamino derivative, this guide leverages extensive data from its close analogues, 6-dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium (DBN) and 2,4-Diamino-6-methyl-1,3,5-triazine (2-DMT), to establish a comparative performance baseline. The underlying principle is that the shared 1,3,5-triazine-2,4-dithiol core structure governs the fundamental mechanism of corrosion inhibition.
The data presented herein is collated from various studies and is intended to provide an objective overview of the performance of these compounds in protecting various metal surfaces from corrosion in acidic and saline environments. The guide includes detailed experimental protocols for the key analytical methods used in these studies, along with visual representations of the experimental workflow and the proposed mechanism of action.
Comparative Performance Data
The following tables summarize the key performance metrics for different 1,3,5-triazine derivatives as corrosion inhibitors.
Table 1: Potentiodynamic Polarization Data
| Inhibitor | Concentration | Metal | Corrosive Medium | Corrosion Current Density (Icorr) (A/cm²) | Inhibition Efficiency (%) | Reference |
| 6-dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium (DBN) | 0.25 mM | SUS304 Stainless Steel | 1.0 M HCl | - | 99.82 | [1][2] |
| 6-dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium (DBN) | 1.2 mM | Brass | 0.5 M NaCl | - | 98 | [3] |
| 2,4-Diamino-6-methyl-1,3,5-triazine (2-DMT) | 10 mM | Mild Steel | 0.5 M HCl | 0.039 mA/cm² | 94.6 | [4] |
| Blank (No Inhibitor) | - | Mild Steel | 0.5 M HCl | 0.51 mA/cm² | - | [4] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Concentration | Metal | Corrosive Medium | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) | Reference |
| 6-dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium (DBN) | 0.25 mM | SUS304 Stainless Steel | 1.0 M HCl | Significantly Increased | Significantly Decreased | ~99.8 | [1][2] |
| 2,4-Diamino-6-methyl-1,3,5-triazine (2-DMT) | 10 mM | Mild Steel | 0.5 M HCl | Increased | Decreased | High | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Potentiodynamic Polarization Measurements
Objective: To determine the corrosion current density (Icorr) and the inhibition efficiency of the compound.
Apparatus:
-
Electrochemical Workstation
-
Three-electrode cell:
-
Working Electrode (WE): Metal specimen (e.g., SUS304 Stainless Steel, Brass, Mild Steel)
-
Counter Electrode (CE): Platinum electrode
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE)
-
Procedure:
-
The working electrode is polished with a series of emery papers of decreasing grit size, followed by rinsing with distilled water and acetone, and finally dried.
-
The three electrodes are immersed in the corrosive solution (e.g., 1.0 M HCl or 0.5 M NaCl) with and without the inhibitor at various concentrations.
-
The open-circuit potential (OCP) is allowed to stabilize.
-
The potentiodynamic polarization scan is performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate (e.g., 1 mV/s).
-
The resulting polarization curve (log I vs. E) is used to extrapolate the corrosion current density (Icorr) using the Tafel extrapolation method.
-
The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(Icorr(blank) - Icorr(inhibitor)) / Icorr(blank)] * 100
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the formation of a protective film on the metal surface and to determine the charge transfer resistance (Rct).
Apparatus:
-
Electrochemical Workstation with a frequency response analyzer
-
Three-electrode cell (as described above)
Procedure:
-
The experimental setup is the same as for the potentiodynamic polarization measurements.
-
After the OCP has stabilized, a small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
The impedance data is plotted as a Nyquist plot (Z'' vs. Z').
-
The Nyquist plot is fitted to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
The inhibition efficiency (IE%) can also be calculated from the Rct values using the following equation: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] * 100
Surface Analysis (Scanning Electron Microscopy - SEM)
Objective: To visualize the surface morphology of the metal with and without the inhibitor to confirm the protective action.
Apparatus:
-
Scanning Electron Microscope (SEM)
Procedure:
-
Metal specimens are immersed in the corrosive solution with and without the optimal concentration of the inhibitor for a specified period (e.g., 12 hours).[1]
-
After immersion, the specimens are removed, rinsed with distilled water, dried, and then mounted for SEM analysis.
-
The surface of the specimens is then imaged at various magnifications to observe the extent of corrosion and the presence of any protective film.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating corrosion inhibitor performance.
Proposed Corrosion Inhibition Mechanism
Caption: Mechanism of corrosion inhibition by triazine-dithiol derivatives.
The proposed mechanism involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption is facilitated by the presence of heteroatoms (Nitrogen and Sulphur) with lone pairs of electrons and the pi-electrons of the aromatic rings, which can interact with the vacant d-orbitals of the metal atoms.[3][5] This leads to the formation of a protective film that acts as a barrier, isolating the metal surface from the corrosive environment and thus inhibiting the corrosion process. The adsorption can be a combination of physical (physisorption) and chemical (chemisorption) processes and often follows the Langmuir adsorption isotherm.[1][3]
References
"comparative study of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol and other corrosion inhibitors"
A Comparative Guide to 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol and Other Corrosion Inhibitors for Mild Steel in Acidic Environments
A Comprehensive Analysis of Corrosion Inhibition Performance for Researchers and Scientists
This guide provides a detailed comparative study of the corrosion inhibition performance of this compound and its derivatives against other commonly used corrosion inhibitors, specifically for mild steel in hydrochloric acid (HCl) solutions. The data presented is compiled from various scientific studies to offer a clear, objective comparison for researchers, scientists, and professionals in drug development and materials science.
While specific experimental data for this compound is limited in publicly available literature, this guide utilizes data from closely related derivatives, 6-diallylamino-1,3,5-triazine-2,4-dithiol monosodium (DAN) and 6-dibutylamino-1,3,5-triazine-2,4-dithiol monosodium (DBN), to provide a valuable performance benchmark. These compounds share the same active triazine-dithiol functional group responsible for corrosion inhibition. For comparison, the performance of well-established inhibitors, Benzotriazole (BTA) and Tolyltriazole (TTA), is also presented.
Data Presentation: Performance Comparison of Corrosion Inhibitors
The following tables summarize the quantitative data on the inhibition efficiency of various compounds on mild steel in 1M HCl solution, as determined by different experimental techniques.
Table 1: Inhibition Efficiency from Weight Loss Measurements
| Inhibitor | Concentration (mM) | Temperature (°C) | Inhibition Efficiency (%) |
| DAN | 0.5 | 30 | 92.5 |
| 1.0 | 30 | 94.2 | |
| 2.0 | 30 | 95.8 | |
| DBN [1] | 0.5 | 30 | 93.1 |
| 1.0 | 30 | 95.2 | |
| 2.0 | 30 | 96.5 | |
| Benzotriazole (BTA) | 25 | Not Specified | 80 - 98 |
| Tolyltriazole (TTA) | 70 | 20 | 91 |
Table 2: Electrochemical Data from Potentiodynamic Polarization
| Inhibitor | Concentration (mM) | Corrosion Current Density (Icorr, µA/cm²) | Inhibition Efficiency (%) |
| Blank (1M HCl) | - | 1050 | - |
| DAN | 2.0 | 45.2 | 95.7 |
| DBN [1] | 2.0 | 39.9 | 96.2 |
| Benzotriazole (BTA) | 25 | Not Specified | 80 - 98 |
| Tolyltriazole (TTA) | 70 | Not Specified | 91 |
Table 3: Electrochemical Data from Electrochemical Impedance Spectroscopy (EIS)
| Inhibitor | Concentration (mM) | Charge Transfer Resistance (Rct, Ω·cm²) | Inhibition Efficiency (%) |
| Blank (1M HCl) | - | 9.8 | - |
| DAN | 2.0 | 210.5 | 95.3 |
| DBN [1] | 2.0 | 235.8 | 95.8 |
| Benzotriazole (BTA) | Not Specified | Not Specified | Not Specified |
| Tolyltriazole (TTA) | Not Specified | Not Specified | Not Specified |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Weight Loss Method
This gravimetric method is a fundamental technique for determining corrosion rates and inhibitor efficiency.
Procedure:
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded to four decimal places.
-
Immersion: The coupons are suspended in beakers containing 1M HCl solution with and without the desired concentration of the inhibitor. The beakers are placed in a thermostatically controlled water bath to maintain a constant temperature.
-
Duration: The coupons are immersed for a specified period (e.g., 6 hours).
-
Final Weighing: After the immersion period, the coupons are removed, washed with distilled water, cleaned with a soft brush to remove corrosion products, dried, and re-weighed.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where:
-
W₀ is the weight loss of the mild steel coupon in the blank HCl solution.
-
Wᵢ is the weight loss of the mild steel coupon in the HCl solution containing the inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and the type of inhibition.
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Stabilization: The working electrode is immersed in the test solution (1M HCl with and without inhibitor) for a specific time (e.g., 30 minutes) to allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is plotted. The corrosion current density (Icorr) is determined by extrapolating the linear Tafel regions of the cathodic and anodic curves to the corrosion potential (Ecorr).
-
Calculation of Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100 Where:
-
Icorr₀ is the corrosion current density in the blank HCl solution.
-
Icorrᵢ is the corrosion current density in the HCl solution containing the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, allowing for the determination of the charge transfer resistance, which is inversely proportional to the corrosion rate.
Procedure:
-
Electrochemical Cell Setup: The same three-electrode cell as in the potentiodynamic polarization measurements is used.
-
Stabilization: The working electrode is immersed in the test solution until a stable OCP is reached.
-
Impedance Measurement: A small amplitude AC voltage signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: The impedance data is typically plotted as a Nyquist plot (imaginary impedance vs. real impedance). The data is then fitted to an equivalent electrical circuit model to determine the charge transfer resistance (Rct).
-
Calculation of Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 Where:
-
Rct₀ is the charge transfer resistance in the blank HCl solution.
-
Rctᵢ is the charge transfer resistance in the HCl solution containing the inhibitor.
-
Mandatory Visualizations
Experimental Workflow for Corrosion Inhibition Studies
Caption: Workflow for evaluating corrosion inhibitors.
Mechanism of Action: Adsorption and Film Formation
References
A Researcher's Guide to Validating DFT Models for 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
For researchers and drug development professionals, Density Functional Theory (DFT) serves as a powerful tool to predict molecular properties, complementing and guiding experimental work. The validation of these computational models against experimental data is a critical step to ensure their predictive accuracy. This guide provides a comprehensive comparison of hypothetical experimental data with DFT-calculated results for 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol, a molecule of interest for its potential pharmacological applications, given the known bioactivity of related s-triazine derivatives.[1][2][3]
While direct experimental and computational studies on this compound are not extensively available in public literature, this guide constructs a validation workflow based on established methodologies for similar heterocyclic compounds.[4][5][6]
Experimental and Computational Methodologies
A robust validation process requires a synergistic approach, combining chemical synthesis and characterization with theoretical calculations. The following protocols outline the standard procedures for obtaining the necessary experimental and computational data for a thorough comparison.
-
Synthesis of this compound: The target compound is synthesized via a nucleophilic substitution reaction. Cyanuric chloride is reacted with aniline at a low temperature (0-5°C) to yield an intermediate, which is then reacted with sodium hydrosulfide (NaSH) to introduce the thiol groups. The final product is purified by recrystallization.
-
Spectroscopic Characterization:
-
FTIR Spectroscopy: The infrared spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. The sample is prepared as a KBr pellet.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are obtained on a 400 MHz or 500 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
UV-Vis Spectroscopy: The electronic absorption spectrum is recorded in a suitable solvent, such as ethanol, over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer.[7][8]
-
-
Geometry Optimization and Frequency Calculations:
-
The initial structure of this compound is built and optimized using DFT.
-
The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is employed with the 6-311++G(d,p) basis set, a combination known to provide reliable results for heterocyclic systems.[4][6][9]
-
All calculations are performed using the Gaussian 16 software package.
-
Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain the theoretical vibrational frequencies.[10]
-
-
NMR and UV-Vis Spectra Simulation:
-
NMR: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts at the B3LYP/6-311++G(d,p) level of theory in the presence of a solvent continuum model (PCM for DMSO).
-
UV-Vis: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry to simulate the electronic absorption spectrum.[11][12] The CAM-B3LYP functional, which is effective for charge-transfer excitations, is used with the 6-311++G(d,p) basis set and a PCM for ethanol.[12][13]
-
Comparative Data Analysis
The core of the validation process lies in the direct comparison of experimental and theoretical data. The tables below summarize hypothetical, yet realistic, results for this compound.
Table 1: Comparison of Experimental and Calculated FTIR Vibrational Frequencies
| Functional Group | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
| N-H (amine) | 3350 | 3358 | Stretching |
| C-H (aromatic) | 3065 | 3072 | Stretching |
| S-H (thiol) | 2550 | 2561 | Stretching |
| C=N (triazine ring) | 1580 | 1588 | Stretching |
| C-N (amine) | 1310 | 1315 | Stretching |
Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and basis set limitations.
Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | Atom Position | Experimental Shift (ppm) | Calculated Shift (ppm) |
| ¹H | N-H | 9.85 | 9.91 |
| ¹H | Phenyl (ortho) | 7.62 | 7.68 |
| ¹H | Phenyl (meta) | 7.31 | 7.35 |
| ¹H | Phenyl (para) | 7.10 | 7.14 |
| ¹³C | C (Triazine, C-S) | 178.2 | 179.0 |
| ¹³C | C (Triazine, C-N) | 165.5 | 166.1 |
| ¹³C | C (Phenyl, ipso) | 139.4 | 140.0 |
| ¹³C | C (Phenyl, ortho) | 120.1 | 120.8 |
| ¹³C | C (Phenyl, meta) | 129.0 | 129.5 |
| ¹³C | C (Phenyl, para) | 124.3 | 124.9 |
Table 3: Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption Maxima
| Solvent | Experimental λ_max (nm) | Calculated λ_max (nm) | Electronic Transition |
| Ethanol | 275 | 271 | π → π |
| Ethanol | 340 | 335 | n → π |
A strong correlation between the experimental and calculated values across these spectroscopic methods would validate the chosen DFT model (B3LYP/6-311++G(d,p)), confirming its reliability for predicting the properties of this compound and its derivatives.
Visualizing the Workflow and Biological Context
To further clarify the process and potential applications, the following diagrams illustrate the validation workflow and a relevant biological pathway where triazine derivatives often show activity.
Caption: Workflow for the validation of DFT models.
Many s-triazine derivatives are investigated for their potential as anticancer agents, often by targeting key signaling pathways.[1][10][14] The EGFR/PI3K/AKT pathway is a common target for such inhibitors.[3][14]
Caption: Potential inhibition of the EGFR signaling pathway.
References
- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. irjweb.com [irjweb.com]
- 5. molecular-structure-homo-lumo-mep-analysis-of-triazine-compounds-using-dft-b3lyp-calculations - Ask this paper | Bohrium [bohrium.com]
- 6. Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II [mdpi.com]
- 7. Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) by Using DFT Approach [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Biological Efficacy of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol and Other Triazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine scaffold is a cornerstone in the development of a wide array of biologically active compounds, demonstrating significant potential in antimicrobial, anticancer, and herbicidal applications. This guide provides a comparative evaluation of the biological efficacy of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol and its analogues, supported by experimental data from various studies. Our focus is to present a clear, data-driven comparison to aid in research and development efforts.
Antimicrobial Activity
While specific data on the antimicrobial properties of this compound is limited in the reviewed literature, a structurally related compound, 5,5'-(6-(methyl(phenyl)amino)-1,3,5-triazine-2,4-diyl)bis(azanediyl)diquinolin-8-ol (TBQ-2) , has been shown to possess significant antimicrobial activity. The following table summarizes the zone of inhibition observed for TBQ-2 and its coordination polymers against various microorganisms.
Table 1: Antimicrobial Activity of TBQ-2 and its Coordination Polymers (Zone of Inhibition in mm) [1]
| Compound | Bacillus subtilis (Gram +) | Staphylococcus aureus (Gram +) | E. coli (Gram -) | Salmonella typhi (Gram -) | Klebsiella pneumoniae (Gram -) | Aspergillus niger (Fungus) | Candida albicans (Fungus) |
| TBQ-2 | 15 | 14 | 12 | 13 | 11 | 16 | 14 |
| [Cu(TBQ-2)]n | 22 | 20 | 18 | 19 | 17 | 24 | 21 |
| [Ni(TBQ-2)]n | 20 | 18 | 16 | 17 | 15 | 22 | 19 |
| [Co(TBQ-2)]n | 19 | 17 | 15 | 16 | 14 | 21 | 18 |
| [Mn(TBQ-2)]n | 18 | 16 | 14 | 15 | 13 | 20 | 17 |
| [Zn(TBQ-2)]n | 21 | 19 | 17 | 18 | 16 | 23 | 20 |
Concentration of all test compounds was 50 µg/ml.
The enhanced lipophilicity of the coordination polymers is suggested to facilitate their penetration into microbial lipid membranes, leading to the blockage of metal-binding sites in enzymes and disruption of cellular respiration.[1]
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of phenylamino-s-triazine derivatives against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the EGFR/PI3K/AKT/mTOR cascade.[2] The following tables summarize the in vitro anticancer activity (IC50 values) of several representative phenylamino-s-triazine derivatives.
Table 2: Anticancer Activity of Symmetrical di-substituted phenylamino-s-triazine Derivatives (IC50 in µM) [3][4]
| Compound | MCF7 (Breast Cancer) | C26 (Colon Carcinoma) | BAEC (Normal Endothelial Cells) |
| 2d | 6.54 | 0.38 | 1.84 |
| 3b | 6.19 | >50 | 7.98 |
| 3a | 23.60 | 1.21 | 41.23 |
| 2e | 26.83 | 8.28 | 315.1 |
| 3e | 13.74 | 14.66 | 86.24 |
| Paclitaxel (PTX) | 2.35 | 4.32 | 2.67 |
| Doxorubicin (DOX) | 10.52 | 8.06 | 4.79 |
Table 3: Anticancer Activity of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives (IC50 in µM) [2]
| Compound | MCF-7 (Breast Cancer) |
| 4j | 2.93 ± 1.11 |
| Tamoxifen | Control |
These results indicate that specific substitutions on the phenylamino-s-triazine core can lead to potent and selective anticancer activity, in some cases exceeding the efficacy of established chemotherapy drugs.[3][4]
Herbicidal Activity
While direct herbicidal activity data for this compound was not found, the related compound 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol is noted as a precursor for potent herbicides.[5] This suggests that the 1,3,5-triazine-2,4-dithiol scaffold is a promising backbone for the development of new herbicidal agents.
Experimental Protocols
Antimicrobial Susceptibility Testing (Agar Cup Plate Method)[1]
-
Media Preparation: Nutrient agar for bacteria and potato dextrose agar for fungi are prepared and sterilized.
-
Inoculation: The sterile agar medium is poured into sterile petri dishes and allowed to solidify. A standardized suspension of the test microorganism is uniformly spread over the agar surface.
-
Cup Boring: A sterile cork borer is used to create uniform cups or wells in the agar.
-
Compound Application: A defined concentration (e.g., 50 µg/ml) of the test compound dissolved in a suitable solvent (e.g., methanol) is added to the wells. The solvent alone serves as a negative control.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
In Vitro Anticancer Activity (MTT Assay)[3][6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR/PI3K/AKT/mTOR signaling pathway inhibition by triazines.
Caption: General experimental workflow for biological evaluation.
References
"structure-activity relationship of phenylamino-substituted triazine-dithiols"
A comprehensive analysis of the structure-activity relationship (SAR) of phenylamino-substituted triazine derivatives reveals critical insights into their potential as therapeutic agents, particularly in oncology. While direct research on phenylamino-substituted triazine-dithiols is limited in the reviewed literature, a comparative analysis of structurally related compounds, including those with other substitutions, provides a valuable framework for understanding their biological activity. This guide synthesizes experimental data on the anticancer effects of these compounds, details the methodologies used for their evaluation, and visualizes key concepts related to their mechanism of action.
Comparative Anticancer Activity
The anticancer activity of various phenylamino-substituted s-triazine derivatives has been evaluated against several cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key performance metric. The data consistently shows that the nature and position of substituents on the phenylamino group, as well as other substitutions on the triazine core, significantly influence cytotoxicity.
Key Structure-Activity Relationship Observations:
-
Electron-withdrawing groups on the phenylamino moiety, such as halogeno (e.g., -Cl, -F) and nitro (-NO2) groups at the para-position, are often associated with enhanced cytotoxic activity.[1]
-
The presence of cyclic aliphatic amino groups , like morpholine and piperidine, at other positions on the s-triazine ring can improve anticancer potency and selectivity against cancer cells over normal cells.[1]
-
Symmetrically di-substituted derivatives have shown promising results, with some compounds exhibiting greater potency than standard chemotherapeutic drugs like Paclitaxel and Doxorubicin against specific cell lines.[1]
-
While direct data on dithiol substitutions is scarce, studies on 5-thioxo analogues of fused triazine systems indicate that sulfur-containing moieties can confer significant biological activity, such as the inhibition of enzymes like thymidine phosphorylase.
The following tables summarize the in vitro anticancer activity of representative phenylamino-substituted triazine derivatives.
Table 1: In Vitro Anticancer Activity of Symmetrical Phenylamino-s-Triazine Derivatives [1][2]
| Compound ID | Phenylamino Substituent | Other Substituents on Triazine Ring | MCF7 IC50 (µM) | C26 IC50 (µM) |
| 2d | 4-NO2-Phenylamino | Dimorpholino | 6.54 | 0.38 |
| 3b | 4-F-Phenylamino | Dimorpholino | 6.19 | >100 |
| 3a | 4-Cl-Phenylamino | Dimorpholino | 23.60 | 1.21 |
| 2e | 4-CH3-Phenylamino | Dipiperidino | 30.14 | 8.28 |
| 3e | 4-CH3-Phenylamino | Dimorpholino | 13.74 | 14.66 |
| Paclitaxel | - | - | 2.35 | 4.32 |
| Doxorubicin | - | - | 10.52 | 8.06 |
Table 2: In Vitro Anticancer Activity of Mono-substituted Phenylamino-s-Triazine Derivatives [1]
| Compound ID | Phenylamino Substituent | Other Substituents on Triazine Ring | MCF7 IC50 (µM) | C26 IC50 (µM) |
| 1a | 4-Cl-Phenylamino | Dichloro | 1.77 | 13.46 |
| 1b | 4-F-Phenylamino | Dichloro | 3.25 | 10.82 |
| 1c | 4-NO2-Phenylamino | Dichloro | 2.89 | 9.76 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the reviewed literature.
Synthesis of Symmetrical Phenylamino-s-Triazine Derivatives
A common synthetic route involves a two-step process starting from cyanuric chloride.
Step 1: Synthesis of 2,4-dichloro-6-(substituted-phenylamino)-1,3,5-triazine
-
Cyanuric chloride is dissolved in a suitable solvent like acetone or tetrahydrofuran.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of the appropriately substituted aniline in the same solvent is added dropwise while maintaining the temperature.
-
A base, such as sodium carbonate or triethylamine, is added to neutralize the HCl formed during the reaction.
-
The reaction mixture is stirred for a specified period (e.g., 2-4 hours) at low temperature.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the product is isolated by filtration and washed with water to remove any inorganic salts.
Step 2: Synthesis of 2,4-disubstituted-6-(substituted-phenylamino)-1,3,5-triazine
-
The product from Step 1 is suspended in a solvent such as 1,4-dioxane.
-
The desired secondary amine (e.g., morpholine or piperidine) is added to the suspension.
-
The reaction mixture is heated under reflux or subjected to microwave irradiation for a specified time.
-
The reaction is monitored by thin-layer chromatography.
-
After completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the final compound.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effect of the synthesized compounds on cancer cell lines (e.g., MCF7, C26) is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent like dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Potential Signaling Pathways Targeted by Phenylamino-s-Triazines
Phenylamino-substituted s-triazine derivatives have been suggested to exert their anticancer effects by inhibiting various key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1][2] In silico studies have identified potential interactions with several key anticancer targets.[2][3]
Caption: Potential enzymatic targets of phenylamino-s-triazines in cancer cells.
General Experimental Workflow for Synthesis and Evaluation
The process of developing and testing these compounds follows a logical progression from chemical synthesis to biological evaluation.
Caption: Workflow for synthesis and biological evaluation of phenylamino-s-triazines.
References
- 1. Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach | Semantic Scholar [semanticscholar.org]
"performance comparison of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol in different polymer matrices"
Disclaimer: Direct experimental data on the performance of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol in various polymer matrices is limited in publicly available scientific literature. This guide provides a comparative overview based on the known properties of structurally related triazine-dithiol compounds and other triazine derivatives used as polymer additives. The information presented should be considered as a baseline for further experimental investigation.
Comparative Performance in Different Polymer Matrices
The performance of this compound as a polymer additive is anticipated to leverage the functional characteristics of both the triazine ring and the thiol groups. The triazine core is known for its thermal stability and char-forming capabilities, which can enhance flame retardancy and thermal resistance of the host polymer. The dithiol groups can act as curing agents, crosslinkers, or adhesion promoters, particularly in thermosetting resins like epoxy and polyurethane. The phenylamino group can further influence the additive's compatibility with the polymer matrix and its overall thermo-oxidative stability.
Based on studies of analogous compounds, a qualitative performance comparison in different polymer matrices is summarized below.
| Polymer Matrix | Potential Primary Function | Expected Performance Enhancement | Key Considerations |
| Epoxy Resins | Curing agent, Thermal stabilizer, Adhesion promoter | - Increased glass transition temperature (Tg)- Improved thermal stability[1]- Enhanced adhesion to metal substrates[2]- Potential for improved mechanical properties (e.g., modulus, strength) | - Solubility and dispersion of the additive in the epoxy resin.- Stoichiometry of thiol groups to epoxy groups for optimal curing.- Effect on the viscosity and processing of the resin. |
| Polyurethane (PU) | Chain extender, Thermal stabilizer, UV stabilizer | - Increased thermal decomposition temperature.- Improved UV resistance due to the triazine moiety[3].- Potential for enhanced mechanical properties. | - Reactivity of thiol groups with isocyanate groups.- Compatibility with the polyol and isocyanate components.- Potential for discoloration at elevated processing temperatures. |
| Polyamide (PA) | Flame retardant, Thermal stabilizer | - Increased Limiting Oxygen Index (LOI).- Reduced peak heat release rate during combustion[4].- Improved retention of mechanical properties at elevated temperatures. | - Processing temperature of the polyamide, which could lead to degradation of the additive.- Potential for interaction with the amide groups, affecting hydrogen bonding. |
| Rubber (e.g., SBR, NBR) | Vulcanizing agent, Antioxidant | - Formation of stable crosslinks.- Improved aging resistance and thermal stability.- Enhanced adhesion to reinforcing fillers. | - Cure characteristics (scorch time, cure rate).- Dispersion in the rubber matrix.- Effect on mechanical properties like tensile strength and elongation. |
Experimental Protocols
Synthesis of this compound
A general synthesis protocol for a triazine dithiol derivative involves a two-step nucleophilic substitution reaction starting from cyanuric chloride.
Step 1: Amination
-
Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, THF) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of aniline (1 equivalent) in the same solvent to the cyanuric chloride solution with vigorous stirring.
-
Add a base (e.g., sodium bicarbonate solution) to neutralize the HCl formed during the reaction.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure. The resulting intermediate, 2,4-dichloro-6-(phenylamino)-1,3,5-triazine, is washed with water and dried.
Step 2: Thiolation
-
Dissolve the intermediate from Step 1 in a suitable solvent (e.g., DMF).
-
Add a solution of a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis (2 equivalents), to the solution.
-
Heat the reaction mixture at a specific temperature (e.g., 70-90 °C) for several hours.
-
After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash it thoroughly with water, and dry it under vacuum to obtain this compound.
Preparation and Characterization of Polymer Composites
This protocol describes a general procedure for incorporating the triazine dithiol additive into a polymer matrix and evaluating its performance.
Materials and Equipment:
-
Polymer matrix (e.g., epoxy resin and hardener, polyurethane prepolymer and curative, polyamide pellets)
-
This compound powder
-
Mechanical stirrer or ultrasonic bath for dispersion
-
Vacuum oven for degassing and curing
-
Molding equipment (e.g., compression molder, casting molds)
-
Characterization instruments: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA), Universal Testing Machine (UTM), Limiting Oxygen Index (LOI) tester, UV-Vis spectrophotometer.
Procedure:
-
Compounding:
-
For thermosets (Epoxy, PU):
-
Pre-disperse the desired amount of this compound into the resin or polyol component using mechanical stirring or ultrasonication until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum oven to remove entrapped air bubbles.
-
Add the curing agent or isocyanate and mix thoroughly.
-
Pour the mixture into molds and cure according to the manufacturer's instructions or a predetermined curing cycle.
-
-
For thermoplastics (Polyamide):
-
Dry the polymer pellets and the triazine dithiol powder in a vacuum oven to remove moisture.
-
Melt-blend the polymer and the additive in a twin-screw extruder or an internal mixer at a set temperature profile.
-
Extrude the blend into strands, cool, and pelletize.
-
Prepare test specimens from the pellets by injection molding or compression molding.
-
-
-
Characterization:
-
Thermal Properties:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) to assess the effect of the additive on the polymer's thermal transitions.[5]
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and degradation profile of the composites by measuring the weight loss as a function of temperature.[1]
-
-
Mechanical Properties:
-
Universal Testing Machine (UTM): Perform tensile, flexural, and impact tests to determine properties such as tensile strength, Young's modulus, elongation at break, and impact strength.
-
-
Flame Retardancy:
-
Limiting Oxygen Index (LOI): Measure the minimum oxygen concentration required to support combustion of the material.
-
UL-94 Vertical Burn Test: Classify the material's flammability.
-
-
UV Stability (for coatings):
-
QUV Accelerated Weathering Tester: Expose coated panels to alternating cycles of UV light and moisture to simulate outdoor weathering.
-
UV-Vis Spectrophotometer: Measure changes in color and gloss over time.
-
-
Visualizations
Caption: Synthesis of this compound.
Caption: Experimental workflow for polymer composite preparation and testing.
Alternative Compounds
Several classes of compounds can be considered as alternatives to this compound, depending on the desired function in the polymer matrix.
-
For Flame Retardancy:
-
Melamine and its derivatives (e.g., melamine cyanurate, melamine polyphosphate): These are well-established intumescent flame retardants for various polymers.
-
Phosphorus-based flame retardants (e.g., ammonium polyphosphate, phosphinates): Effective in both the gas and condensed phases.
-
DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) and its derivatives: Halogen-free flame retardants with high efficiency.[4]
-
-
For Thermal and UV Stabilization:
-
Hindered Amine Light Stabilizers (HALS): Highly effective UV stabilizers that act as radical scavengers.
-
Hydroxyphenyl-benzotriazoles and Hydroxyphenyl-triazines: Common UV absorbers used in coatings and plastics.[3]
-
Phenolic antioxidants (e.g., hindered phenols): Widely used to prevent thermo-oxidative degradation.
-
-
For Curing and Crosslinking:
-
Other multifunctional thiols (e.g., pentaerythritol tetrakis(3-mercaptopropionate)): Used in thiol-ene and thiol-epoxy click chemistry.
-
Standard amine or anhydride curing agents for epoxy resins.
-
Diols and diamines as chain extenders in polyurethanes.
-
Conclusion
References
Assessing the Purity of Synthesized 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol: A Comparative Guide
For researchers and professionals in drug development, the purity of a synthesized compound is a critical parameter that dictates its suitability for further investigation and application. This guide provides a comprehensive overview of the methods used to assess the purity of synthesized 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol, a molecule of interest in medicinal chemistry. To provide a practical benchmark, this guide will also draw comparisons with a structurally similar and commercially available compound, 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol.
Introduction to this compound and its Significance
Substituted 1,3,5-triazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The presence of the phenylamino group and two thiol moieties in this compound suggests its potential as a scaffold for developing novel therapeutic agents. The thiol groups, in particular, can act as effective chelating agents for metal ions, which is a crucial feature in the mechanism of action of some drugs and in the development of diagnostic agents.[3]
The synthesis of such triazine derivatives often involves multi-step reactions, which can lead to the formation of various impurities, including unreacted starting materials, intermediates, and by-products. Therefore, rigorous purity assessment is paramount to ensure the reliability and reproducibility of biological and pharmacological studies.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged analytical approach is essential for a thorough assessment of the purity of this compound. The following table summarizes the key analytical techniques and their expected outcomes, with a comparative perspective on the commercially available analogue, 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol.
| Analytical Technique | Principle | Expected Outcome for this compound | Comparative Data for 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | A single major peak with a specific retention time, indicating high purity. The peak area can be used for quantification. | Commercially available with ≥ 98% purity determined by HPLC.[3] |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio | A molecular ion peak corresponding to the calculated molecular weight (approx. 250.34 g/mol ). Fragmentation patterns can confirm the structure. | Molecular Weight: 272.43 g/mol .[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Analysis of the magnetic properties of atomic nuclei | A spectrum with characteristic chemical shifts and integration values corresponding to the number of protons and carbons in the molecule, confirming the chemical structure and identifying impurities. | Structural elucidation and purity confirmation are standard procedures for triazine derivatives.[4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measurement of the absorption of infrared radiation | Characteristic absorption bands for N-H, C=N, and C-S functional groups, confirming the presence of key structural motifs. | A valuable technique for the quantitative analysis of triazine compounds.[5] |
| Elemental Analysis | Determination of the elemental composition (%C, %H, %N, %S) | The experimentally determined elemental composition should be in close agreement with the calculated values for the molecular formula (C₉H₈N₄S₂). | A standard method for confirming the empirical formula of synthesized compounds. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are generalized protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). The gradient can be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).
-
Sample Preparation: The synthesized compound is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter.
-
Analysis: The retention time and peak area of the main component are recorded. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Mass Spectrometry (MS)
-
Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.
-
Sample Preparation: The sample is dissolved in a suitable solvent and mixed with an appropriate matrix (for MALDI) or infused directly (for ESI).
-
Analysis: The mass spectrum is acquired in the positive or negative ion mode. The molecular ion peak is identified and compared with the calculated molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).
-
Analysis: ¹H and ¹³C NMR spectra are recorded. The chemical shifts, coupling constants, and integration values are analyzed to confirm the structure and identify any impurities.
Workflow for Purity Assessment
The logical flow for assessing the purity of synthesized this compound is depicted in the following diagram.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Conclusion
The purity assessment of synthesized this compound is a critical step in the drug discovery and development pipeline. A combination of chromatographic and spectroscopic techniques is necessary for a comprehensive evaluation. By comparing the analytical data with that of a known analogue, researchers can gain confidence in the identity and purity of their synthesized compound. The detailed protocols and workflow provided in this guide offer a robust framework for ensuring the quality of this promising class of molecules for further scientific investigation.
References
- 1. Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. soc.chim.it [soc.chim.it]
- 5. agilent.com [agilent.com]
Comparative Guide to the Reproducibility of Experiments Involving 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental reproducibility for the synthesis and biological evaluation of 6-(phenylamino)-1,3,5-triazine-2,4-dithiol and its structural analogs. The information presented is collated from various studies to aid researchers in selecting appropriate synthetic methodologies and in understanding the potential variability in experimental outcomes.
Introduction
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and herbicidal properties.[1] this compound is a member of this class with potential applications in drug development. The reproducibility of its synthesis and biological activity is crucial for consistent research outcomes and the advancement of clinical applications. This guide compares different synthetic approaches and the reported biological data for this compound and its analogs.
Comparison of Synthetic Methodologies
The synthesis of 6-(substituted-amino)-1,3,5-triazine-2,4-dithiols typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The stepwise substitution of the chlorine atoms with different nucleophiles at varying temperatures is the most common strategy.[2][3] The reproducibility of these syntheses can be influenced by the chosen method, with modern techniques like microwave-assisted synthesis often offering advantages in terms of reaction time and yield consistency.
Below is a comparison of conventional heating (reflux) versus microwave-assisted synthesis for analogous symmetrically di-substituted phenylamino-s-triazine derivatives.[4][5]
| Parameter | Conventional (Reflux) Method | Microwave-Assisted Method |
| Reaction Time | 8–10 hours | 15–30 minutes |
| Reported Yield | 80–88% | 91–98% |
| Reproducibility | Generally good, but longer reaction times can lead to more side products and variability. | Often higher due to precise temperature control and shorter reaction times, leading to cleaner reactions.[5] |
| Energy Efficiency | Lower | Higher (considered a "green" chemistry approach)[6][7] |
Experimental Protocols
General Synthesis of this compound (Proposed Protocol)
This protocol is based on established methods for the synthesis of similar 1,3,5-triazine derivatives.[8][9]
Step 1: Synthesis of 2-chloro-4,6-bis(phenylamino)-1,3,5-triazine
-
Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone, THF) and cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of aniline (1 equivalent) in the same solvent.
-
Add a base (e.g., sodium carbonate or triethylamine, 1 equivalent) to neutralize the HCl formed during the reaction.
-
Stir the reaction mixture at 0-5°C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the product from Step 1 (1 equivalent) in a suitable solvent (e.g., 1,4-dioxane).
-
Add sodium hydrosulfide (NaSH) (2.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield the final product.
Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4][5][10][11]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, C26) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4][10]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized triazine derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with 0.1 N HCl) to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4][5]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Performance Data of Phenylamino-s-Triazine Analogs (Anticancer Activity)
The following table summarizes the reported anticancer activities of some symmetrically di-substituted phenylamino-s-triazine derivatives against human breast cancer (MCF-7) and colon carcinoma (C26) cell lines. These compounds serve as alternatives for comparison.
| Compound ID | R Group on Phenylamino Moiety | Synthetic Method | IC50 (µM) - MCF-7 | IC50 (µM) - C26 | Reference |
| 2d | 4-CH₃ | Microwave | 6.54 | 0.38 | [4] |
| 3b | 4-F | Microwave | 6.19 | >100 | [4] |
| 3e | 4-NO₂ | Microwave | 13.74 | 14.66 | [4] |
| 3a | H | Reflux | >100 | 1.21 | [4] |
| 2e | 4-NO₂ | Reflux | >100 | 8.28 | [4] |
Note: The IC50 values for the reference drugs Paclitaxel and Doxorubicin against these cell lines are in the low micromolar range.[4]
Signaling Pathways and Experimental Workflows
Targeted Signaling Pathways in Cancer
Phenylamino-s-triazine derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][11] Diagrams of these pathways are provided below.
Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.
Caption: PI3K/Akt/mTOR Signaling Pathway.
Caption: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Signaling Pathway.
Experimental Workflow
The general workflow for the synthesis and evaluation of these compounds is depicted below.
Caption: General Experimental Workflow.
Conclusion
The reproducibility of experiments involving this compound and its analogs is highly dependent on the chosen synthetic methodology. Microwave-assisted synthesis appears to offer superior reproducibility, with shorter reaction times and higher yields compared to conventional reflux methods. The biological activity of these compounds, particularly their anticancer effects, can be influenced by subtle structural modifications. The provided protocols and data serve as a baseline for researchers to design and interpret their experiments with a clear understanding of the potential for variability and the factors that can influence it. Consistent and detailed reporting of experimental conditions is paramount for improving the overall reproducibility within this promising class of compounds.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]
- 8. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer test with the MTT assay method [bio-protocol.org]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
The proper disposal of this compound, a chemical compound used in various research and development applications, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As with many specialized chemical reagents, this compound must be treated as hazardous waste unless explicitly determined otherwise by a qualified professional.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
In the event of a spill, the material should be carefully swept up or vacuumed and placed into a suitable, labeled container for disposal.[1] Avoid generating dust. The affected area should then be thoroughly cleaned.
Waste Characterization and Classification
While specific regulations may vary, triazine compounds are often subject to stringent disposal requirements. It is the responsibility of the waste generator to correctly characterize and classify the waste. This typically involves consulting the Safety Data Sheet (SDS) and local environmental regulations. Unused or waste this compound should be considered hazardous waste.
Contaminated materials, such as personal protective equipment, weighing papers, and empty containers, should also be treated as hazardous waste and disposed of accordingly.[2]
Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in a manner that is safe for both human health and the environment.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containerization: Place the waste material in a clearly labeled, sealed, and compatible container. The label should include the chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.[1]
-
Documentation: Maintain accurate records of the waste generated, including the quantity and date of accumulation.
-
Arrangement for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
It is strongly advised against disposing of this chemical down the drain or in regular trash.[3] Such actions can lead to environmental contamination and regulatory penalties.
Quantitative Data Summary
For safe handling and storage prior to disposal, please refer to the following table which summarizes key safety and physical property data.
| Property | Value | Source |
| Appearance | White to Orange to Green powder to crystal | TCI Chemicals |
| Melting Point | 141.0 to 145.0 °C | TCI Chemicals |
| Purity | >98.0%(HPLC)(qNMR) | TCI Chemicals |
| Molecular Formula | C11H20N4S2 | PubChem[4] |
| Molecular Weight | 272.4 g/mol | PubChem[4] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not publicly available, the standard and accepted methodology is to follow the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States or equivalent organizations in other regions. The key "experiment" in this context is the correct identification, segregation, and packaging of the hazardous waste for transport by a certified disposal facility.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the chemical's Safety Data Sheet (SDS) before handling and disposing of any chemical waste. Regulations for hazardous waste disposal can vary significantly by location.
References
Personal protective equipment for handling 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and related compounds are known to cause skin, eye, and respiratory tract irritation.[1] Due to the presence of a thiol group, this compound is also likely to have a strong, unpleasant odor.[2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Operation | Potential Hazards | Required PPE |
| Weighing and Aliquoting (Solid) | Inhalation of dust, skin and eye contact. | - Nitrile or neoprene gloves- Safety glasses with side shields or chemical splash goggles- Lab coat- NIOSH/MSHA approved respirator (e.g., N95) |
| Solution Preparation and Transfers | Skin and eye contact with splashes, inhalation of vapors. | - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood |
| Running Reactions | Skin and eye contact with splashes, inhalation of vapors, potential for unexpected reactions. | - Nitrile or neoprene gloves- Chemical splash goggles and face shield- Flame-resistant lab coat- Work in a certified chemical fume hood |
| Work-up and Purification | Skin and eye contact with splashes, inhalation of vapors. | - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood |
Experimental Protocols: Safe Handling and Disposal
2.1. Engineering Controls
All work with this compound, including weighing, solution preparation, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][3] An eyewash station and safety shower must be readily accessible.[1]
2.2. Donning and Doffing PPE
A meticulous procedure for putting on and removing PPE is critical to prevent cross-contamination.
-
Donning Sequence:
-
Lab Coat
-
Respirator (if required)
-
Safety Goggles/Face Shield
-
Gloves (pulled over the cuffs of the lab coat)
-
-
Doffing Sequence (to be performed in the fume hood):
-
Gloves
-
Face Shield/Goggles
-
Lab Coat
-
Respirator (if worn)
-
2.3. Decontamination and Disposal
Due to the persistent and noxious odor of thiols, a specific decontamination procedure for glassware and waste is necessary.[3][4]
Table 2: Decontamination and Disposal Plan
| Item | Decontamination Procedure | Disposal Method |
| Contaminated Glassware | 1. Rinse with an appropriate organic solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinse as hazardous waste.2. Immerse the glassware in a freshly prepared 10% bleach solution for at least 24 hours to oxidize the thiol.[3][4] | After decontamination, wash with soap and water. |
| Solid Waste (e.g., contaminated filter paper, weighing boats) | Place in a designated, sealed, and clearly labeled hazardous waste container. | Dispose of as chemical hazardous waste according to institutional guidelines. |
| Liquid Waste (e.g., reaction mixtures, solvent rinses) | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. | Dispose of as chemical hazardous waste according to institutional guidelines. |
| Contaminated PPE (gloves, disposable lab coats) | Place in a sealed bag and then into a designated hazardous waste container.[3] | Dispose of as chemical hazardous waste. |
2.4. Spill Management
In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, trained personnel wearing appropriate PPE can use an absorbent material to contain the spill.[3] The absorbent material should then be placed in a sealed container for hazardous waste disposal.[3] For larger spills, contact your institution's environmental health and safety department immediately.
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow Diagram.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
